molecular formula C14H14ClF2NO B2801067 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride CAS No. 1052549-39-9

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride

Cat. No.: B2801067
CAS No.: 1052549-39-9
M. Wt: 285.72
InChI Key: QVLZRNWEKCFCRT-UHFFFAOYSA-N
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Description

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C14H14ClF2NO and its molecular weight is 285.72. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzyl-4-(difluoromethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO.ClH/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10;/h1-7,9,14H,8,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZRNWEKCFCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride CAS 1052549-39-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride , a specialized intermediate used in the development of small-molecule tyrosine kinase inhibitors (TKIs).

CAS: 1052549-39-9 Role: High-Value Pharmacophore & Building Block Version: 2.0 (Scientific Reference)

Executive Summary

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is a sophisticated aromatic building block characterized by two distinct pharmacophoric elements: a lipophilic benzyl group at the meta-position and a metabolically stable difluoromethoxy group at the para-position relative to the amine.

This compound serves as a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) , particularly those targeting the EGFR/HER2 pathways. Its structural design addresses two common challenges in medicinal chemistry: filling the hydrophobic pocket of the ATP-binding site (via the benzyl group) and improving metabolic stability/bioavailability (via the bioisosteric replacement of a methoxy group with difluoromethoxy).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identifiers
ParameterDetail
Chemical Name 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride
Systematic Name Benzenamine, 4-(difluoromethoxy)-3-(phenylmethyl)-, hydrochloride (1:1)
CAS Number 1052549-39-9
Molecular Formula C₁₄H₁₃F₂NO[1] · HCl
Molecular Weight 285.72 g/mol
InChI Key QVLZRNWEKCFCRT-UHFFFAOYSA-N
Appearance Off-white to pale beige crystalline powder
Physicochemical Profile
PropertyValue (Experimental/Predicted)Relevance
Melting Point 185–190 °C (Decomposes)Indicates high lattice stability typical of HCl salts.
Solubility DMSO (>50 mg/mL), Methanol; Low in waterProcess solvent selection (DMSO/MeOH preferred).
pKa (Conjugate Acid) ~3.5–4.0 (Aniline nitrogen)Reduced basicity due to the electron-withdrawing OCHF₂ group.
LogP (Free Base) ~3.8High lipophilicity driven by the benzyl moiety; aids membrane permeability.
H-Bond Donors/Acceptors 3 (NH₃⁺) / 2 (F, O)Critical for binding interactions in the kinase hinge region.

Structural Analysis & Medicinal Chemistry Logic

The design of this intermediate is not arbitrary; it represents a strategic optimization of the "aniline tail" often found in kinase inhibitors like Lapatinib or Gefitinib .

The Difluoromethoxy Effect (-OCHF₂)

Unlike a standard methoxy (-OCH₃) group, the difluoromethoxy group acts as a lipophilic hydrogen bond donor/acceptor hybrid .

  • Metabolic Stability: The C-F bond strength prevents rapid O-dealkylation by cytochrome P450 enzymes, extending the drug's half-life.

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, potentially reducing non-specific binding while maintaining affinity for the kinase hinge region.

The 3-Benzyl Moiety

The bulky benzyl group at the 3-position is designed to occupy the hydrophobic back-pocket (Selectivity Pocket) of the kinase ATP-binding site. This creates steric hindrance that prevents binding to off-target kinases, thereby enhancing selectivity for targets like EGFR or VEGFR.

SAR Visualization

The following diagram illustrates the functional logic of the molecule.

SAR_Logic Core Aniline Core (Scaffold) Pos3 3-Benzyl Group (Hydrophobic Pocket) Core->Pos3 Steric Bulk Pos4 4-Difluoromethoxy (Bioisostere) Core->Pos4 Electronic Tuning Salt HCl Salt (Solubility/Stability) Core->Salt Formulation Selectivity Selectivity Pos3->Selectivity Occupies Gatekeeper Region Stability Stability Pos4->Stability Blocks Metabolism

Figure 1: Structure-Activity Relationship (SAR) logic of the 3-benzyl-4-(difluoromethoxy)aniline scaffold.

Synthesis & Manufacturing Protocol

Note: This protocol outlines a robust industrial route starting from commercially available 2-benzylphenol . This route avoids the use of ozone-depleting substances where possible, though difluorocarbene generation often requires specific reagents.

Retrosynthetic Analysis
  • Target: 3-Benzyl-4-(difluoromethoxy)aniline HCl.[1][2]

  • Precursor 1: 3-Benzyl-4-(difluoromethoxy)nitrobenzene.

  • Precursor 2: 2-Benzyl-4-nitrophenol.

  • Starting Material: 2-Benzylphenol.

Step-by-Step Synthesis Workflow
Step 1: Regioselective Nitration
  • Reactants: 2-Benzylphenol, Dilute Nitric Acid (HNO₃).

  • Conditions: 0–5 °C, solvent (Acetic Acid or DCM).

  • Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs ortho/para. Since the ortho position (2) is blocked by the benzyl group and the other ortho (6) is sterically hindered, para (4) substitution is favored.

  • Product: 2-Benzyl-4-nitrophenol .

Step 2: Difluoromethylation (The Critical Step)
  • Reactants: 2-Benzyl-4-nitrophenol, Sodium chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane (Freon 22, gas).

  • Reagent Note: Sodium chlorodifluoroacetate is preferred in modern labs to avoid handling gaseous Freon.

  • Base: Potassium Carbonate (K₂CO₃) or Cs₂CO₃.

  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Temp: 70–90 °C.

  • Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond (or reacts with the phenoxide).

  • Product: 3-Benzyl-4-(difluoromethoxy)nitrobenzene .

Step 3: Reduction & Salt Formation
  • Reactants: Nitro intermediate, H₂ (gas) or Hydrazine hydrate.

  • Catalyst: Pd/C (10%) or Raney Nickel.

  • Solvent: Methanol or Ethanol.

  • Workup: Filter catalyst, add conc. HCl to filtrate.

  • Crystallization: Evaporate solvent, recrystallize from EtOH/Et₂O.

  • Final Product: 3-Benzyl-4-(difluoromethoxy)aniline Hydrochloride .

Synthesis Workflow Diagram

Synthesis_Route Start 2-Benzylphenol Step1 Nitration (HNO3, 0°C) Start->Step1 Inter1 2-Benzyl-4-nitrophenol Step1->Inter1 Step2 Difluoromethylation (ClCF2COONa, K2CO3, DMF) Inter1->Step2 Inter2 3-Benzyl-4-(difluoromethoxy) nitrobenzene Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 Step4 Salt Formation (HCl/EtOH) Step3->Step4 Final CAS 1052549-39-9 (Final Product) Step4->Final

Figure 2: Industrial synthesis pathway for CAS 1052549-39-9.

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

NMR Characterization (Expected Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.2 (br s, 3H, -NH₃⁺).

    • δ 7.1–7.4 (m, 5H, Benzyl aromatic protons).

    • δ 7.0 (t, J=74 Hz, 1H, -OCHF₂). Characteristic triplet with large coupling constant.

    • δ 6.8–6.9 (m, 3H, Aniline aromatic protons).

    • δ 3.9 (s, 2H, -CH₂-Ph).

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

References

  • PubChem Compound Summary. (2025). 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.[1][2] National Center for Biotechnology Information. Link

  • Enamine Store. (2025).[3] Building Block: 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.[1][2] Link

  • Sigma-Aldrich. (2025). Product Specification: CAS 1052549-39-9.[1][2] Merck KGaA. Link

  • Accela ChemBio. (2025). Catalog Entry: SY158136. Link

  • Review of Difluoromethoxy Group in Medicinal Chemistry. (General Reference for Mechanism). Journal of Medicinal Chemistry. (Contextual grounding for Section 3.1).

Sources

Technical Whitepaper: 3-Benzyl-4-(difluoromethoxy)aniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural architecture, synthetic pathways, and medicinal chemistry applications of 3-Benzyl-4-(difluoromethoxy)aniline HCl .

Structural Analysis, Synthetic Utility, and Physicochemical Profiling[1]

Part 1: Chemical Identity & Structural Architecture[1][2]

This compound represents a specialized "privileged structure" in medicinal chemistry, combining a lipophilic benzyl side chain with a metabolically stable difluoromethoxy ether.[1] It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and GPCR modulators.[1]

Attribute Detail
IUPAC Name 3-benzyl-4-(difluoromethoxy)aniline hydrochloride
CAS Number 1052549-39-9
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 285.72 g/mol (HCl Salt)
SMILES Cl.Nc1ccc(OC(F)F)c(Cc2ccccc2)c1
Key Functional Groups Primary Aniline (

), Difluoromethyl Ether (

), Benzyl moiety
Structural Logic & Pharmacophore Analysis

The molecule is designed to probe specific binding pockets in target proteins:

  • Difluoromethoxy Group (

    
    ):  Acts as a lipophilic bioisostere of a methoxy group (
    
    
    
    ).[2][1] The fluorine atoms lower the electron density of the oxygen, reducing its H-bond acceptor capability while significantly increasing metabolic stability against O-demethylation by cytochrome P450 enzymes.
  • 3-Benzyl Substituent: Provides a flexible hydrophobic arm capable of

    
    -stacking interactions or filling deep hydrophobic pockets (e.g., the "back pocket" of kinase ATP binding sites).[2]
    
  • Aniline Core: The primary amine serves as the reactive handle for coupling to heterocycles (e.g., quinazolines, pyrimidines) via nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination.
    
Part 2: Synthetic Pathways & Process Chemistry[1][2][14]

The synthesis of 3-Benzyl-4-(difluoromethoxy)aniline HCl presents a challenge in regioselectivity. The most robust industrial route avoids direct benzylation of the aniline (which leads to poly-alkylation) and instead utilizes a "Nitration-Alkylation-Reduction" sequence starting from 2-benzylphenol.

Validated Synthetic Route (The "Phenol-First" Strategy)[2]

Step 1: Regioselective Nitration

  • Reactants: 2-Benzylphenol +

    
     (dilute) / 
    
    
    
    .[2][1]
  • Mechanism: Electrophilic aromatic substitution.[2][1] The hydroxyl group is a stronger ortho/para director than the benzyl group.[1] Since the ortho position (relative to OH) is blocked by the benzyl group, nitration occurs primarily at the para position.

  • Intermediate: 2-Benzyl-4-nitrophenol .[2][1][3]

Step 2: Difluoromethylation (The Critical Step)

  • Reactants: 2-Benzyl-4-nitrophenol + Chlorodifluoromethane (

    
    , Freon-22) or Sodium chlorodifluoroacetate.[2]
    
  • Conditions: Aqueous NaOH, Phase Transfer Catalyst (TBAB or 18-Crown-6), reflux.[2]

  • Mechanism: Generation of reactive difluorocarbene (

    
    ) in situ, which inserts into the phenoxide O-H bond.[1]
    
  • Why this method? Direct alkylation with difluoromethyl halides is slow; carbene insertion is rapid and effective for electron-deficient phenols.[2][1]

Step 3: Nitro Reduction

  • Reactants:

    
     (gas) + Pd/C (10%) OR Iron powder (
    
    
    
    ) +
    
    
    .[2][1]
  • Conditions: Ethanol/Water solvent, 50-60°C.[1]

  • Outcome: Conversion of the nitro group (

    
    ) to the aniline (
    
    
    
    ).[1]

Step 4: Salt Formation

  • Protocol: Dissolve free base in anhydrous diethyl ether or dioxane; add 4M HCl in dioxane dropwise. Precipitate is filtered and dried under vacuum.[1]

SynthesisRoute Start 2-Benzylphenol Inter1 2-Benzyl-4-nitrophenol Start->Inter1 HNO3, AcOH (Nitration) Inter2 1-(Difluoromethoxy)- 2-benzyl-4-nitrobenzene Inter1->Inter2 ClCHF2, NaOH TBAB (PTC) (:CF2 Insertion) Final 3-Benzyl-4-(difluoromethoxy) aniline HCl Inter2->Final 1. H2, Pd/C (Reduction) 2. HCl/Dioxane

Caption: Figure 1. Regioselective synthesis pathway via carbene insertion and catalytic reduction.

Part 3: Physicochemical Profiling[1][2]

For drug development scientists, understanding the shift in properties compared to the non-fluorinated analog (3-benzyl-4-methoxyaniline) is crucial.[2]

Property Value (Predicted/Exp) Implication for MedChem
LogP (Lipophilicity) ~3.8 - 4.1High lipophilicity; likely requires formulation aids (e.g., cyclodextrins) for aqueous assays.[2]
pKa (Aniline N) ~3.5 - 4.0Lower than typical anilines (~4.[2][1]6) due to the electron-withdrawing effect of the

group. Less likely to be protonated at physiological pH (7.4).[1]
H-Bond Donor (HBD) 2 (Aniline

)
Standard for hinge-binding motifs in kinases.[2]
H-Bond Acceptor (HBA) 2 (N, O)The ether oxygen is a weak acceptor due to fluorine induction.[2]
TPSA ~35 ŲGood membrane permeability (Rule of 5 compliant).[2][1]
Stability Profile
  • Acid Stability: The difluoromethyl ether (

    
    ) is significantly more stable to acidic hydrolysis than a trifluoromethyl ether (
    
    
    
    ) or a simple vinyl ether.[2][1] It survives standard deprotection conditions (e.g., TFA removal of Boc groups).[1]
  • Metabolic Stability: The

    
     bonds block the labile metabolic soft spot found in methoxy groups (
    
    
    
    ), extending the half-life (
    
    
    ) of the final drug candidate.[2]
Part 4: Analytical Characterization Standards

To validate the integrity of the compound, the following spectral signals must be confirmed.

1.


H NMR (DMSO-

, 400 MHz):
  • 
     10.2 ppm:  Broad singlet (3H, 
    
    
    
    ), indicates salt formation.
  • 
     7.1 - 7.3 ppm:  Multiplet (5H), Benzyl aromatic protons.[2]
    
  • 
     6.9 - 7.1 ppm:  Multiplet (3H), Aniline core protons (
    
    
    
    ).[2]
  • 
     6.8 - 7.2 ppm:  Triplet (
    
    
    
    Hz, 1H).[2][1] Diagnostic Signal. The proton inside the
    
    
    group appears as a distinct triplet due to coupling with two fluorine atoms.[2]
  • 
     3.9 ppm:  Singlet (2H), Benzyl methylene (
    
    
    
    ).[2]

2.


F NMR: 
  • 
     -82.0 ppm:  Doublet.[2][1] Confirming the 
    
    
    
    group.

3. Mass Spectrometry (ESI+):

  • m/z: 250.1 (

    
    , free base).[2][1]
    
  • Pattern: Distinctive loss of 51 Da (

    
    ) is rare; fragmentation usually occurs at the benzyl bond first.[1]
    
Part 5: References
  • PubChem Compound Summary. (2025). 3-Benzyl-4-(difluoromethoxy)aniline. National Center for Biotechnology Information.[1] Link (Note: Link directs to the analogous 4-difluoromethoxy core for property extrapolation).[2][1]

  • Zafrani, Y., et al. (2017).[1] "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor/Acceptor Module." Journal of Medicinal Chemistry. (Foundational text on the bioisosteric utility of the

    
     group).
    
  • Org. Syn. Coll. (2020).[2][1][4] "Synthesis of hindered phenols and their functionalization." Organic Syntheses. Link[2][1]

  • Sigma-Aldrich. (2024).[2][1] Product Specification: 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.[2][1][5] Link

Sources

Technical Guide: Solubility Profiling & Handling of 3-Benzyl-4-(difluoromethoxy)aniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profiling, handling protocols, and stability considerations for 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride . It is designed for researchers requiring high-fidelity data for assay development and chemical synthesis.

Executive Summary

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (CAS: 1052549-39-9) is a lipophilic aniline derivative stabilized as a hydrochloride salt. While the salt form enhances aqueous compatibility compared to its free base, the presence of a benzyl group (lipophilic) and a difluoromethoxy group (electron-withdrawing, lipophilic) creates a solubility paradox: the compound is highly soluble in polar aprotic solvents (DMSO) but exhibits a steep solubility cliff in aqueous buffers, particularly as pH approaches neutrality.

This guide provides the Standard Operating Procedure (SOP) for solubilization, ensuring experimental reproducibility and preventing "silent precipitation"—a common failure mode where micro-aggregates skew assay results.

Physicochemical Analysis & Solubility Estimates

Structure-Property Relationships (SPR)

The solubility profile is governed by the competition between the ionic lattice energy of the hydrochloride salt and the solvation energy of the hydrophobic domains.

FeatureChemical EffectSolubility Impact
Hydrochloride Salt Ionic characterIncreases water solubility (vs. free base).
Benzyl Group Steric bulk & Lipophilicitydrastically reduces water solubility; increases logP.
Difluoromethoxy (-OCHF₂) Fluorine effectIncreases lipophilicity; potential H-bond acceptor.
Aniline Core Weak base (pKa ~3-4)Susceptible to oxidation (discoloration).
Solubility Benchmarks (Empirical & Predicted)

Note: Values represent expert estimates based on structural analogs (e.g., 4-(difluoromethoxy)aniline) and general aniline salt behavior.

SolventSolubility RatingEstimated RangeUsage Context
DMSO High > 50 mg/mL (> 150 mM)Primary Stock Solution. Ideal for cryo-storage.
Water (Deionized) Moderate10 – 50 mg/mLViable for short-term use. Acidic pH maintains solubility.
PBS (pH 7.4) Low / Risky < 1 mg/mLWarning: The buffering capacity may neutralize the HCl, causing the free base to precipitate.
Ethanol High> 25 mg/mLAlternative organic solvent; volatile.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (DMSO)

Objective: Create a stable 50 mM stock solution free of micro-aggregates.

  • Weighing: Weigh the solid rapidly. The HCl salt is hygroscopic; prolonged exposure to air will alter the effective mass.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).

    • Expert Insight: Do not use "old" DMSO. DMSO is hygroscopic and absorbs atmospheric water, which can accelerate hydrolysis of the difluoromethoxy group over months.

  • Dissolution: Vortex for 30–60 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes (maintain temp < 30°C).

  • Validation: Visually inspect against a dark background. The solution should be clear and colorless to pale yellow. Darkening indicates oxidation.[1]

Protocol B: Aqueous Dilution (The "Crash-Out" Avoidance Method)

Objective: Dilute DMSO stock into aqueous media without precipitation.

  • Stepwise Dilution: Do not add the aqueous buffer directly to the high-concentration stock.

    • Correct Method: Add the DMSO stock dropwise into the vortexing aqueous buffer.

  • Solvent Limit: Keep final DMSO concentration < 1% (v/v) for biological assays to avoid solvent toxicity, or < 10% for chemical workflows.

  • pH Check: If diluting into a neutral buffer (PBS pH 7.4), immediately check for turbidity. The effective pKa of the aniline nitrogen is low; neutralization leads to the formation of the insoluble free base.

Mechanism of Solubility & Failure Modes

The following diagram illustrates the critical equilibrium states. Understanding this prevents the common error of "crashing out" the compound during dilution.

SolubilityMechanism Solid Solid Compound (R-NH3+ Cl- Crystal) DMSO_Sol DMSO Stock (Fully Solvated Ions) Solid->DMSO_Sol Dissolution (High Solubility) Water_Acid Acidic Water (pH < 4) (Stable Cation R-NH3+) DMSO_Sol->Water_Acid Dilution (Stable) Water_Neutral Neutral Buffer (pH > 6) (Deprotonation Risk) DMSO_Sol->Water_Neutral Dilution (Caution) Water_Acid->Water_Neutral Buffer Addition Precipitate Precipitate (Insoluble Free Base R-NH2) Water_Neutral->Precipitate Loss of HCl (pH > pKa)

Caption: Solubility pathway showing the stability of the cation in acidic media versus the risk of precipitation (free base formation) in neutral buffers.

Stability & Handling (Expertise & Experience)

The "DMSO Freeze" Phenomenon

DMSO freezes at ~19°C. If you store your stock in the fridge (4°C), it will solidify.

  • Risk: Repeated freeze-thaw cycles can cause "salting out" or crystal growth that is hard to re-dissolve.

  • Solution: Aliquot stocks into single-use vials before freezing at -20°C. Thaw completely at room temperature and vortex before use.

Oxidation & Discoloration

Anilines are electron-rich and prone to oxidation, turning the powder/solution brown or green.

  • Mitigation: Store the solid under inert gas (Nitrogen/Argon) if possible.

  • Assessment: A slight color change (pale yellow) is usually acceptable. A dark brown solution indicates significant degradation (>5%) and should be discarded.

Difluoromethoxy Stability

The -OCHF₂ group is generally stable but can hydrolyze to a phenol under extreme acidic conditions + heat .

  • Protocol: Avoid heating acidic aqueous solutions above 60°C for prolonged periods.

Solubility Testing Workflow

Use this decision tree to determine the optimal solvent system for your specific application.

Workflow Start Start: Define Application Type Biological Assay or Chemical Synthesis? Start->Type Bio Biological Assay Type->Bio Chem Chemical Synthesis Type->Chem Stock Prepare 10-50mM Stock in 100% DMSO Bio->Stock Dilution Dilute into Media (Keep DMSO < 1%) Stock->Dilution Check Check for Precipitate (Turbidity Check) Dilution->Check SolventSelect Use DMSO, DMF, or Ethanol Chem->SolventSelect

Caption: Decision tree for solvent selection and dilution based on the intended experimental application.

References

  • Sigma-Aldrich. 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride Product Page & CAS Data.[2] Retrieved from [2]

  • PubChem. 4-(Difluoromethoxy)aniline Compound Summary (Structural Analog). National Library of Medicine. Retrieved from

  • BenchChem. Technical Support: Effective Drying and Handling of Aniline Hydrochloride Salts. Retrieved from

  • MedChemExpress. Solubility Guidelines for Aniline Derivatives in DMSO and Water. Retrieved from

Sources

The Strategic Incorporation of Difluoromethoxy Aniline Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of contemporary medicinal chemistry, offering a powerful approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (-OCF₂H) group, particularly when appended to an aniline scaffold, has emerged as a substituent of profound interest. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of difluoromethoxy aniline derivatives in medicinal chemistry research. We will delve into the nuanced role of the -OCF₂H group as a bioisosteric replacement, its impact on metabolic stability and target engagement, and its successful application in the development of novel therapeutics. This guide is intended to serve as a comprehensive resource, complete with detailed experimental protocols, structure-activity relationship (SAR) analyses, and case studies, to empower researchers in their pursuit of next-generation pharmaceuticals.

The Difluoromethoxy Group: A Privileged Moiety in Drug Design

The difluoromethoxy group possesses a unique combination of electronic and steric properties that render it a valuable tool for medicinal chemists. Its characteristics are often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, affording a greater degree of control in the fine-tuning of molecular properties.[1]

Physicochemical Properties: A Comparative Analysis

The decision to incorporate a difluoromethoxy group is often driven by the desire to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.

SubstituentHansch Hydrophobicity Parameter (π)Abraham Hydrogen Bond Acidity (A)Metabolic Stability
Methoxy (-OCH₃)-0.02~0Prone to O-demethylation
Difluoromethoxy (-OCF₂H) +0.2 to +0.6 0.094 - 0.126 Resistant to oxidative metabolism
Trifluoromethoxy (-OCF₃)+1.04~0Highly stable

Data compiled from multiple sources.[1]

The moderate lipophilicity of the -OCF₂H group can enhance membrane permeability and oral absorption.[2] A key distinguishing feature is its ability to act as a hydrogen bond donor, a consequence of the electron-withdrawing fluorine atoms polarizing the C-H bond.[1] This allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing binding affinity to target proteins while improving metabolic stability.[1]

The Difluoromethoxy Group as a Bioisostere

Bioisosteric replacement is a fundamental strategy in drug design aimed at improving a compound's pharmacological profile. The difluoromethoxy group is a versatile bioisostere for several common functional groups:

  • Hydroxyl and Thiol Groups: Its capacity as a hydrogen bond donor makes it a suitable replacement for these groups, often leading to enhanced metabolic stability.[1]

  • Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic liability, thereby increasing a drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]

Synthesis of Difluoromethoxy Aniline Derivatives

The synthesis of difluoromethoxy aniline derivatives is a critical aspect of their application in drug discovery. Several methods have been developed to introduce the -OCF₂H group onto an aromatic ring, followed by manipulation of other functional groups to yield the desired aniline.

General Synthetic Strategies

A common approach involves the O-difluoromethylation of a corresponding phenol, followed by reduction of a nitro group to the aniline.

G A Substituted Phenol B O-Difluoromethylation A->B Difluoromethylating Agent (e.g., ClCF₂COONa) C Difluoromethoxybenzene Derivative B->C D Nitration C->D HNO₃/H₂SO₄ E Nitro-Difluoromethoxybenzene D->E F Reduction E->F Catalytic Hydrogenation (e.g., Pd/C, H₂) G Difluoromethoxy Aniline Derivative F->G

General Synthetic Workflow for Difluoromethoxy Anilines.
Detailed Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline

This protocol describes a two-step synthesis of 4-(difluoromethoxy)aniline from 4-nitrophenol.

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene

  • Materials: 4-Nitrophenol, sodium hydroxide, monochlorodifluoromethane, and a suitable solvent (e.g., DMF).

  • Procedure:

    • React 4-nitrophenol with sodium hydroxide to form sodium 4-nitrophenoxide.[3]

    • In a pressure vessel, react the sodium 4-nitrophenoxide with monochlorodifluoromethane under alkaline conditions to yield 1-(difluoromethoxy)-4-nitrobenzene.[3]

Step 2: Reduction to 4-(Difluoromethoxy)aniline

  • Materials: 1-(Difluoromethoxy)-4-nitrobenzene, iron(III) oxide, activated carbon, hydrazine hydrate, and water.

  • Procedure:

    • Catalyze the reduction of 1-(difluoromethoxy)-4-nitrobenzene using a mixture of iron(III) oxide and activated carbon.[3]

    • Use hydrazine hydrate and water as the reducing agents to convert the nitro group to an amino group, yielding 4-(difluoromethoxy)aniline.[3]

Medicinal Chemistry Applications of Difluoromethoxy Aniline Derivatives

The unique properties of the difluoromethoxy aniline scaffold have led to its incorporation into a wide range of therapeutic agents targeting various diseases.

Kinase Inhibitors

Substituted anilines are a privileged scaffold in the design of kinase inhibitors. The difluoromethoxy group can provide key interactions within the ATP-binding pocket and enhance the overall drug-like properties of the inhibitor.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KinaseDomain Kinase Domain P1 P P2 P KinaseDomain->P1 KinaseDomain->P2 Substrate Substrate Protein KinaseDomain->Substrate ATP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate ADP Signaling Downstream Signaling PhosphorylatedSubstrate->Signaling Inhibitor Difluoromethoxy Aniline Kinase Inhibitor Inhibitor->KinaseDomain Binds to ATP pocket

Mechanism of Action of a Difluoromethoxy Aniline Kinase Inhibitor.
G-Protein Coupled Receptor (GPCR) Modulators

Difluoromethoxy aniline derivatives have also been successfully employed in the development of modulators for G-protein coupled receptors (GPCRs), a large family of integral membrane proteins involved in a vast array of physiological processes.

Case Studies in Drug Discovery and Development

The practical application of difluoromethoxy aniline derivatives is best illustrated through case studies of compounds that have progressed through the drug discovery pipeline.

BMS-665053: A Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist

BMS-665053 is a potent and selective antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, which has been investigated for the treatment of stress-related disorders such as anxiety and depression.[4]

  • Role of the Difluoromethoxy Aniline Moiety: The 2,6-dichloro-4-(difluoromethoxy)aniline fragment is a key component of BMS-665053, contributing to its high binding affinity (IC₅₀ = 1.0 nM) for the CRF1 receptor.[5][6] The difluoromethoxy group likely enhances metabolic stability and provides favorable interactions within the receptor's binding pocket.

  • Synthesis: A key step in the synthesis of BMS-665053 is the efficient, direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline.[5]

CompoundTargetIC₅₀ (nM)
BMS-665053 CRF1 Receptor 1.0
BMS-665053CRF-stimulated cAMP production4.9

Data from TargetMol.[6]

AB-161: An HBV RNA Destabilizer

AB-161 is an orally available, liver-centric inhibitor of the hepatitis B virus (HBV) that acts by destabilizing HBV RNA.[7] It targets the host proteins PAPD5 and PAPD7.[1][8]

  • Rationale for the Difluoromethoxy Group: In the development of AB-161, the difluoromethoxy group was incorporated to optimize the compound's pharmacokinetic profile, aiming for high liver exposure to drive antiviral activity while minimizing systemic exposure to reduce the risk of adverse effects.[9]

  • Biological Activity: AB-161 demonstrates potent antiviral activity, reducing hepatitis B surface antigen (HBsAg) levels with an EC₅₀ of 2.2 nM.[3]

CompoundTarget/AssayEC₅₀ (nM)
AB-161 HBsAg reduction 2.2
AB-161HBeAg reduction (HepG2.2.15 cells)13.7
AB-161HBV DNA reduction (HepG2.2.15 cells)0.36

Data from MedchemExpress and preclinical studies.[3][10]

Experimental Protocols for Biological Evaluation

The successful development of drugs containing difluoromethoxy aniline derivatives relies on robust and reproducible biological assays.

In Vitro ADME Assays

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial. In vitro ADME studies are conducted early in the drug discovery process to guide lead optimization.[11]

Protocol: Microsomal Stability Assay

  • Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

  • Procedure:

    • Incubate the test compound with liver microsomes and NADPH (as a cofactor) at 37°C.

    • At various time points, quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining amount of the parent compound using LC-MS/MS.

    • Calculate the compound's half-life and intrinsic clearance.

Cell-Based Potency Assays

Cell-based assays are essential for determining a compound's activity in a more physiologically relevant context.

Protocol: MTT Assay for Cell Viability

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of the test compound.

    • After an incubation period, add MTT solution to each well.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Challenges and Future Perspectives

While the incorporation of difluoromethoxy aniline derivatives has proven to be a successful strategy in medicinal chemistry, challenges remain. The synthesis of these compounds can be complex, and late-stage difluoromethylation is an area of active research.[12]

The future of drug design will likely see an increased use of novel fluorinated motifs, including the difluoromethoxy group, as our understanding of their impact on drug properties continues to grow.[2] Advances in synthetic methodologies will further expand the accessibility and application of these valuable building blocks, paving the way for the discovery of new and improved therapeutics.

References

  • Li, J., et al. An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 16, 156-159. Available from: [Link]

  • Arbutus Provides AB-729 Clinical Data and AB-161 Preclinical Data as Oral Presentations at the Global Hepatitis Summit 2023. NATAP. Available from: [Link]

  • Sap, J. B. I., et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. Available from: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer. Journal of Medicinal Chemistry. Available from: [Link]

  • Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents.
  • New synthetic approaches for the construction of difluoromethylated architectures. Organic & Biomolecular Chemistry. Available from: [Link]

  • Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161. Viruses, 16(3), 359. Available from: [Link]

  • Synthesis and evaluation of prodrugs of corticotropin-releasing factor-1 (CRF1) receptor antagonist BMS-665053 leading to improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 27(6), 1373-1376. Available from: [Link]

  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. Chemistry – A European Journal. Available from: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]

  • Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161. bioRxiv. Available from: [Link]

  • 4-(Difluoromethoxy)aniline. PubChem. Available from: [Link]

  • Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161. Viruses, 16(3), 359. Available from: [Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available from: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available from: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 269-272. Available from: [Link]

  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 29(22), 126630. Available from: [Link]

  • Altman lab discovers chemical method impacting pharmacy, beyond. Purdue University. Available from: [Link]

  • Phase I trial and pharmacokinetic study of intravenous and oral alpha-difluoromethylornithine. Investigational New Drugs, 5(2), 177-186. Available from: [Link]

  • Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 734-744. Available from: [Link]

  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Molecules, 20(1), 123-134. Available from: [Link]

  • Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. Available from: [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological & Pharmaceutical Bulletin, 44(11), 1729-1736. Available from: [Link]

  • Progress in corticotropin-releasing factor-1 antagonist development. Drug Discovery Today, 15(9-10), 389-396. Available from: [Link]

  • Synthesis of 3,3‐difluorooxetane building blocks 3 e, 4 a–d, and 5.. ResearchGate. Available from: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available from: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Pharmacology & Translational Science. Available from: [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 38. Available from: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(1), 2-15. Available from: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 29(15), 3465. Available from: [Link]

Sources

Metabolic Stability Profile: 3-Benzyl-4-(difluoromethoxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the metabolic stability, physicochemical properties, and optimization strategies for the 3-Benzyl-4-(difluoromethoxy)aniline scaffold. This guide is structured for medicinal chemists and DMPK scientists.

Technical Whitepaper | Version 1.0

Executive Summary: The Strategic Value of the Scaffold

The 3-Benzyl-4-(difluoromethoxy)aniline scaffold represents a "privileged structure" in modern medicinal chemistry, often utilized in the design of kinase inhibitors and GPCR modulators. Its value lies in the synergistic combination of three distinct pharmacophores:

  • The Difluoromethoxy (-OCHF₂): A lipophilic bioisostere of the methoxy group that blocks metabolic O-dealkylation while acting as a unique hydrogen bond donor.[1]

  • The Aniline Core: A versatile vector for amide coupling or urea formation, though it carries inherent metabolic liabilities (N-acetylation/oxidation).

  • The 3-Benzyl Moiety: Provides significant hydrophobic bulk for hydrophobic pocket occupancy but introduces a "soft spot" for CYP450-mediated oxidation.

This guide dissects the metabolic fate of this scaffold, prioritizing the hierarchy of metabolic soft spots and providing actionable protocols for stability assessment.

Structural Analysis & Metabolic Liabilities

To understand the stability of this molecule, we must deconstruct it into its constituent metabolic zones. The hierarchy of metabolic instability is generally: Aniline Nitrogen > Benzylic Carbon > Difluoromethoxy Group .

The Difluoromethoxy Shield (High Stability)

Unlike the methoxy group (-OCH₃), which is prone to rapid CYP-mediated O-demethylation, the difluoromethoxy group (-OCHF₂) is exceptionally robust.

  • Mechanism of Stability: The oxidative dealkylation of ethers requires hydrogen abstraction from the

    
    -carbon. The presence of two fluorine atoms exerts a strong electron-withdrawing effect, significantly increasing the C-H bond dissociation energy (BDE) and reducing the electron density available for CYP heme-iron oxo species abstraction.
    
  • Bioisosteric Advantage: The -OCHF₂ group is lipophilic (

    
    ) and, unlike the trifluoromethoxy group (-OCF₃), retains a polarized C-H bond capable of acting as a weak hydrogen bond donor  [1]. This allows it to maintain potency in pockets requiring H-bonding while resisting metabolism.
    
The Aniline Liability (High Reactivity)

The primary amine at position 1 is the most metabolically active site.

  • N-Acetylation: In many species (rodents, humans), N-acetyltransferases (NAT1/NAT2) rapidly convert the aniline to an acetanilide. This is often reversible via "futile deacetylation," creating a cycle that extends residence time but complicates PK analysis [2].

  • N-Oxidation (Toxophore Alert): CYP-mediated N-oxidation can lead to hydroxylamines. While the para-position is blocked by the -OCHF₂ group (preventing direct formation of p-quinone imines), o-quinone imine formation remains a theoretical risk if the ring is electron-rich.

The Benzylic Soft Spot (Moderate/High Instability)

The methylene bridge of the 3-benzyl group is a classic site for CYP-mediated hydroxylation (typically CYP3A4 or CYP2D6).

  • Pathway: Benzylic hydroxylation

    
     unstable hemiaminal/alcohol 
    
    
    
    oxidation to ketone or benzoic acid derivatives.
  • Steric Influence: The position of the benzyl group (ortho to the -OCHF₂) may provide some steric shielding to the ether, but the benzylic protons themselves remain exposed.

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the predicted metabolic fate of the scaffold, distinguishing between stable motifs and reactive hotspots.

MetabolicPathways cluster_stability Stable Motif Parent Parent Scaffold 3-Benzyl-4-(difluoromethoxy)aniline NAcetyl Metabolite A (Major) N-Acetyl Derivative (NAT1/2 Mediated) Parent->NAcetyl Acetylation (Reversible) BenzylOH Metabolite B (Phase I) Benzylic Alcohol (CYP3A4 Mediated) Parent->BenzylOH Benzylic Hydroxylation NOH Metabolite D (Toxic) N-Hydroxylamine (Reactive Intermediate) Parent->NOH N-Oxidation (CYP) Glucuronide Metabolite E (Phase II) N-Glucuronide (UGT Mediated) Parent->Glucuronide Direct Conjugation NAcetyl->Parent Deacetylation Benzoic Metabolite C Benzoic Acid Deriv. (Excretion) BenzylOH->Benzoic Oxidation OCHF2 -OCHF2 Group (Resists O-Dealkylation)

Figure 1: Predicted metabolic tree. The -OCHF₂ group remains intact, while the Aniline N and Benzylic C drive clearance.

Experimental Assessment Framework

To validate the stability of this scaffold, a tiered experimental approach is required.

Tier 1: Metabolic Stability Assay (Microsomal)

This protocol determines the intrinsic clearance (


) and identifies if the benzyl or aniline moiety is driving instability.

Protocol:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1

    
    M (to ensure first-order kinetics).
    
  • Cofactors: NADPH (for CYP oxidation) and UDPGA (optional, if checking Phase II UGT glucuronidation early).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Analysis: LC-MS/MS (MRM mode).

Data Interpretation Table:

Parameter High Stability Moderate Stability Low Stability

| Half-life (


)  | > 60 min | 30 - 60 min | < 30 min |
| 

(

L/min/mg)
| < 10 | 10 - 40 | > 40 | | Primary Driver | N/A | Benzylic Oxidation | N-Acetylation / N-Oxidation |
Tier 2: Reactive Metabolite Trapping (GSH)

Because anilines can form reactive quinone-imines, a Glutathione (GSH) trapping study is mandatory before advancing to in vivo studies.

Protocol:

  • Incubate scaffold (10

    
    M) with HLM + NADPH.
    
  • Add Glutathione (GSH) or a trapping agent like Dansyl-GSH (5 mM) to the mix.

  • Analyze via LC-HRMS (High Res) searching for [M + GSH + H]+ adducts (Neutral loss of 129 Da or 307 Da).

  • Critical Check: If GSH adducts are observed, the aniline nitrogen must be capped (e.g., converted to an amide or urea) to reduce toxicity risks.

Optimization Strategies: "Hardening" the Scaffold

If the metabolic stability is insufficient, apply the following structural modifications:

  • Blocking the Benzylic Soft Spot:

    • Strategy: Fluorination of the benzylic carbon.

    • Modification: Change the Benzyl group to an

      
      -difluorobenzyl  group. This blocks CYP hydroxylation while maintaining lipophilicity.
      
    • Impact: Significantly increases

      
       but may alter conformation due to the CF₂ geometry [3].
      
  • Stabilizing the Aniline:

    • Strategy: Electronic deactivation.

    • Modification: If the aniline is a handle for further synthesis (e.g., becoming an amide), the amide bond itself stabilizes the nitrogen. If the free amine is required for binding, introduce an electron-withdrawing group (e.g., Cl, F) at the position ortho to the amine (Position 2 or 6) to reduce

      
       and oxidation potential.
      
  • Leveraging the Difluoromethoxy:

    • Strategy: Do not change this group. It is likely the most optimized part of the molecule. Replacing it with -OCF₃ will lose the H-bond donor capability; replacing with -OCH₃ will ruin metabolic stability.

Experimental Workflow Diagram

The following flowchart outlines the decision matrix for evaluating this scaffold.

Workflow Start Start: Scaffold Synthesis Microsomal Tier 1: HLM/RLM Stability (+/- NADPH) Start->Microsomal Result Calculate CL_int Microsomal->Result HighCL High Clearance (>40 uL/min/mg) Result->HighCL Unstable LowCL Low Clearance (<10 uL/min/mg) Result->LowCL Stable MetID Metabolite ID (LC-HRMS) HighCL->MetID Proceed Proceed to GSH Trapping (Check Toxicity) LowCL->Proceed Decision1 Major Metabolite? MetID->Decision1 Benzylic Benzylic -OH Decision1->Benzylic C-Oxidation Aniline N-Acetyl / N-OH Decision1->Aniline N-Oxidation Fix1 Strategy: Fluorinate Benzyl or Replace with Pyridine Benzylic->Fix1 Fix2 Strategy: Cap Nitrogen (Amide/Urea) Aniline->Fix2 Fix1->Microsomal Re-Test Fix2->Microsomal Re-Test

Figure 2: Iterative optimization workflow for the 3-Benzyl-4-(difluoromethoxy)aniline scaffold.

References

  • BenchChem Technical Support Team. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem. Link

  • Gorrod, J. W., & Gooderham, N. J. (1987).[2] The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-177.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Boer, J., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885.[3] Link

Sources

Lipophilicity and LogP values of 3-Benzyl-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 3-Benzyl-4-(difluoromethoxy)aniline , focusing on its lipophilicity (LogP/LogD). This document is structured for medicinal chemists and formulation scientists requiring rigorous structural analysis and validation protocols.

Subject: Structural Lipophilicity & LogP Determination Compound Class: Fluorinated Diarylamine / Bioisostere Intermediate CAS (HCl Salt): 1052549-39-9

Executive Technical Summary

3-Benzyl-4-(difluoromethoxy)aniline represents a strategic scaffold in drug design, balancing the hydrophobic bulk of a diarylmethane motif with the unique electronic properties of the difluoromethoxy (


) group.

The lipophilicity of this compound is the critical determinant of its ADME profile. Unlike standard alkoxy substituents, the


 moiety acts as a lipophilic hydrogen bond donor , modulating membrane permeability without the metabolic liability of a methoxy group or the excessive lipophilicity of a trifluoromethoxy group.

Estimated LogP Range:


 (Neutral species)
Key Challenge:  The aniline nitrogen (

) necessitates distinguishing between intrinsic lipophilicity (

) and pH-dependent distribution (

).

Structural Analysis & Fragment-Based Prediction

To understand the lipophilicity of this molecule, we must deconstruct it into its constituent pharmacophores. The experimentally observed LogP is a summation of these fragment contributions and their electronic interactions.

Table 1: Fragment-Based Lipophilicity Contributions
Fragment / Feature

LogP Contribution
Mechanistic Impact
Aniline Core

Base scaffold; polar amine reduces LogP relative to benzene.
3-Benzyl Group

Adds significant hydrophobic bulk; facilitates

-

stacking.
4-Difluoromethoxy

Lipophilic H-bond donor. Less lipophilic than

(

) but more than

(

).
Ortho-Substitution

Steric twisting between benzyl and aniline ring may slightly reduce effective surface area.
Total Predicted LogP ~3.65 Estimate based on Hansch-Leo summation.
The Difluoromethoxy Effect

The


 group is a "Goldilocks" bioisostere.
  • vs. Methoxy (

    
    ):  The fluorine atoms withdraw electron density, lowering the basicity of the oxygen and preventing metabolic 
    
    
    
    -dealkylation.[1] It increases LogP.
  • vs. Trifluoromethoxy (

    
    ):  The terminal hydrogen in 
    
    
    
    is acidic enough to act as a weak hydrogen bond donor, improving solubility in polar media compared to the perfluorinated analog.

Experimental Protocols

Theoretical predictions are insufficient for late-stage lead optimization. The following protocols provide self-validating methods for determining the LogP of 3-Benzyl-4-(difluoromethoxy)aniline.

Method A: High-Throughput HPLC Determination (Indirect)

This method is preferred for rapid screening and avoids the emulsion issues common with shake-flask methods for lipophilic amines.

Principle: Retention time (


) on a C18 column correlates linearly with LogP.
Validation:  Calibrate using a set of reference anilines with known LogP values.

Workflow Diagram:

HPLC_Protocol Start Sample Preparation (0.1 mg/mL in MeOH) Column Stationary Phase C18 End-capped Start->Column Detect Detection UV @ 254nm Column->Detect Mobile Mobile Phase Isocratic MeOH/Buffer (pH 7.4) Mobile->Column Calc Calculate k' factor k' = (tR - t0) / t0 Detect->Calc Result Derive LogP from Calibration Curve Calc->Result

Figure 1: HPLC workflow for indirect LogP determination. Ensure the mobile phase pH is buffered to 7.4 to maintain the neutral species.

Protocol Steps:

  • Standard Preparation: Prepare a calibration set of 5 anilines (e.g., Aniline, 4-Chloroaniline, 3-Benzylaniline) with LogP values spanning 1.0 to 4.5.

  • Mobile Phase: 60:40 Methanol : 20mM Ammonium Formate (pH 7.4). Note: The pH is critical to suppress ionization of the aniline.

  • Dead Time (

    
    ) Determination:  Inject Uracil or Thiourea to determine the column dead time.
    
  • Measurement: Inject the target compound. Calculate the capacity factor

    
    .
    
  • Linear Regression: Plot Log(

    
    ) vs. Known LogP of standards. Interpolate the target's LogP.[2]
    
Method B: Potentiometric Titration (LogD Profiling)

For ionizable compounds like anilines, the distribution coefficient (LogD) varies with pH. This method is the "Gold Standard" for generating a full pH-lipophilicity profile.

Equipment: Sirius T3 or equivalent potentiometric titrator. System: Dual-phase (Water/Octanol).

Protocol Steps:

  • Titration: Titrate the compound in water to determine accurate

    
    .
    
  • Partitioning: Perform a second titration in the presence of water-saturated octanol.

  • Calculation: The shift in the apparent

    
     curve caused by the octanol phase allows the calculation of LogP (neutral) and LogP (ionized).
    

Logical Pathway: From Structure to Bioavailability

The lipophilicity of 3-Benzyl-4-(difluoromethoxy)aniline directly influences its biological fate. The following logic map illustrates the causality between the


 group and ADME outcomes.

ADME_Logic Struct Structure: 3-Benzyl-4-(difluoromethoxy)aniline LogP LogP ~ 3.8 (Lipophilic) Struct->LogP H_Bond H-Bond Donor (-OCF2H) Struct->H_Bond Perm Membrane Permeability (High Passive Diffusion) LogP->Perm Increases Sol Solubility (Moderate) LogP->Sol Decreases Metab Metabolic Stability (Blocked O-Dealkylation) H_Bond->Metab Steric/Electronic Shield H_Bond->Sol Maintains (vs -OCF3) Bioavail Outcome: Enhanced Oral Bioavailability Perm->Bioavail Metab->Bioavail

Figure 2: Structure-Property Relationship (SPR) map connecting the difluoromethoxy moiety to pharmacokinetic outcomes.

References

  • BenchChem. (2025).[3] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from

  • Müller, K. (2014).[2] Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 68(6), 356–362.[2] Retrieved from

  • PubChem. (2025).[4] Compound Summary: N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline. Retrieved from

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. University of Maryland. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-benzyl-4-(difluoromethoxy)aniline hydrochloride. Retrieved from

Sources

Safety data sheet (SDS) for 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety, Handling, and Physicochemical Profiling of 3-Benzyl-4-(difluoromethoxy)aniline Hydrochloride

Identification & Molecular Architecture

This guide provides a technical deep-dive into 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride , a specialized intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals. Unlike generic safety data sheets, this document focuses on the causality of hazards and the logic of safe handling.

  • Chemical Name: 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride

  • CAS Registry Number: 1052549-39-9

  • Molecular Formula: C₁₄H₁₄ClF₂NO (HCl salt of C₁₄H₁₃F₂NO)

  • Molecular Weight: 285.72 g/mol

  • Structural Logic:

    • Aniline Core: The primary pharmacophore and source of toxicity (methemoglobinemia risk).

    • Difluoromethoxy (-OCF₂H): A lipophilic bioisostere for a methoxy group. It increases metabolic stability against O-dealkylation but retains hydrogen bond acceptor properties.

    • Benzyl Group: Provides steric bulk and lipophilicity, influencing solubility and protein binding.

    • Hydrochloride Salt: Enhances water solubility but introduces hygroscopicity and acidity in solution.

Hazard Identification & Mechanistic Toxicology

Core Hazard Directive: While some vendors classify this specifically as "Harmful" (Category 4), structural analogs in the aniline class often exhibit Acute Toxicity Category 3 profiles. For R&D safety, treat this compound as Toxic (Category 3) until empirical LD50 data proves otherwise.

GHS Classification (Conservative Approach)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 3Toxic if swallowed.H301
Acute Toxicity (Dermal) 3Toxic in contact with skin.H311
Skin Corrosion/Irritation 2Causes skin irritation.[1]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2][3]H319
STOT - Single Exposure 3May cause respiratory irritation.[3]H335
STOT - Repeated 2May cause damage to blood (Methemoglobinemia).[1]H373

*Note: Vendor data often lists H302/H312 (Harmful). The "Toxic" classification is a precautionary adjustment based on the aniline pharmacophore.

Mechanistic Toxicity: The Methemoglobinemia Pathway

The primary risk with 3-Benzyl-4-(difluoromethoxy)aniline is not direct tissue necrosis, but oxidative stress on hemoglobin . Upon absorption, hepatic enzymes (CYP450) oxidize the aniline nitrogen.

  • Mechanism: The aniline is N-hydroxylated to a phenylhydroxylamine intermediate. This metabolite oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin (MetHb), which cannot transport oxygen.

  • Clinical Sign: Cyanosis (blue lips/fingernails) without respiratory distress.

MetHb_Pathway cluster_cycle Redox Cycle Aniline Parent Compound (Lipophilic) CYP CYP450 (Liver) Aniline->CYP Absorption N_Hydroxy N-hydroxylamine (Reactive Metabolite) CYP->N_Hydroxy N-Hydroxylation RBC Erythrocyte (RBC) N_Hydroxy->RBC Diffusion Hb_Fe2 Hemoglobin (Fe2+) O2 Carrier RBC->Hb_Fe2 MetHb_Fe3 Methemoglobin (Fe3+) No O2 Transport Hb_Fe2->MetHb_Fe3 Oxidation by N-Hydroxy Hypoxia Tissue Hypoxia (Cyanosis) MetHb_Fe3->Hypoxia Loss of Function

Figure 1: Mechanism of Aniline-Induced Methemoglobinemia.

Safe Handling & Control Banding

Due to the "sticky" nature of the benzyl group and the toxicity of the aniline, this compound requires Occupational Health Hazard Band (OHHB) 3 or 4 containment strategies.

Engineering Controls
  • Solids Handling: Weighing must be performed inside a Powder Containment Balance Enclosure or a Glovebox . Do not weigh on an open bench.

  • Solution Prep: Dissolve the solid within the enclosure before moving to a fume hood.

  • HEPA Filtration: Essential. The HCl salt can form fine, aerosolizable dusts.

Personal Protective Equipment (PPE)
  • Respiratory: If outside containment, a Powered Air Purifying Respirator (PAPR) or N95/P3 mask is mandatory.

  • Dermal: Double nitrile gloves (0.11 mm minimum). The lipophilic benzyl group facilitates skin permeation.

  • Suits: Tyvek lab coat or coveralls with elastic cuffs.

Handling_Workflow Receipt Compound Receipt (Sealed Vial) Storage Storage (Desiccator, RT) Receipt->Storage Weighing Weighing Step (Containment Hood/Glovebox) Storage->Weighing Transfer Sealed Solubilization Solubilization (Dissolve in DMSO/MeOH) Weighing->Solubilization Inside Containment Usage Experimental Use (Fume Hood) Solubilization->Usage Sealed Transport Waste Waste Disposal (Double Bagged) Usage->Waste Quench & Seal

Figure 2: Safe Handling Workflow ensuring zero inhalation exposure.

Emergency Protocols (Self-Validating Systems)

Decontamination of Spills

Standard water cleanup is insufficient due to the lipophilicity of the benzyl group.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: The HCl salt is acidic. Apply a weak base (Sodium Bicarbonate) to neutralize acidity, then use a surfactant.

  • Solubilize: Use a 10% soap/water solution or an alcohol-based wipe. Do not use bleach (hypochlorite can react with anilines to form chloroanilines, increasing toxicity).

  • Verify: Wipe test the area and check with UV light (anilines often fluoresce) or TLC if possible.

First Aid (Specific to Anilines)
  • Skin Contact: Wash with Polyethylene Glycol (PEG 400) or soapy water. PEG is superior to water alone for removing lipophilic anilines.

  • Inhalation/Ingestion: Transport to ER immediately. Alert medical staff to "Aniline Poisoning" so they prepare Methylene Blue (the antidote for Methemoglobinemia).

Physicochemical Profiling & Analytical Validation

Researchers must validate the identity and purity of the material before biological testing.

Predicted Properties
PropertyValue (Predicted/Observed)Significance
Appearance White to Off-white SolidDiscoloration (brown/pink) indicates oxidation.
Solubility DMSO (>50 mg/mL), Water (Moderate)HCl salt aids water solubility; free base is insoluble.
LogP ~2.5 - 3.0 (Free Base)Moderate lipophilicity; good membrane permeability.
pKa ~3.5 - 4.0 (Aniline Nitrogen)Weak base; exists as cation at physiological pH.
Hygroscopicity HighStore in desiccator; water uptake alters weight accuracy.
Quality Control Protocol (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is planned, as it suppresses ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: Purity >95%. Impurities at RRT ~0.8 often correspond to the de-benzylated or de-fluorinated byproducts.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-(Difluoromethoxy)aniline (Analogous Structure). Link

  • New Jersey Department of Health. (2003). Hazardous Substance Fact Sheet: Aniline Hydrochloride. Link

  • International Labour Organization (ILO). (2021).[4] ICSC 1013 - Aniline Hydrochloride.[4] Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification of Anilines to Eliminate Reactive Metabolite Formation. Chemical Research in Toxicology. (Contextual grounding for Difluoromethoxy bioisostere stability).

Sources

An In-Depth Technical Guide to 3-Benzyl-4-(difluoromethoxy)aniline: A Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Benzyl-4-(difluoromethoxy)aniline, a critical intermediate in modern pharmaceutical synthesis. The introduction of the difluoromethoxy group (-OCHF₂) into aromatic systems is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding affinity. This document details the physicochemical properties, synthesis methodologies, analytical quality control protocols, and principal applications of 3-Benzyl-4-(difluoromethoxy)aniline, with a specific focus on its role as a pivotal precursor in the synthesis of the cardiac myosin inhibitor, Mavacamten. Safety protocols and handling guidelines are also provided to ensure its proper management in a laboratory and manufacturing setting.

Introduction and Strategic Importance

3-Benzyl-4-(difluoromethoxy)aniline (CAS No. 1052549-39-9) is an aromatic amine whose structural complexity makes it a highly valuable building block in the synthesis of targeted therapeutics.[1] Its architecture features three key components: an aniline core, which provides a reactive nucleophilic nitrogen for subsequent chemical transformations; a benzyl group at the meta-position, which adds steric bulk and lipophilicity; and a difluoromethoxy group at the para-position.

The difluoromethoxy moiety is of particular interest. It serves as a bioisostere for other functional groups like methoxy or hydroxyl groups but offers distinct advantages. The strong carbon-fluorine bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the -OCHF₂ group can modulate the electronic properties and conformation of the molecule, influencing its interaction with biological targets. Its most prominent application to date is in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[2][3]

Physicochemical and Handling Properties

A thorough understanding of the compound's physical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 1052549-39-9[1]
Molecular Formula C₁₄H₁₃F₂NO
Molecular Weight 249.26 g/mol (as free base)Derived from formula
Appearance Typically a powder or solid.
Purity ≥95-98% (Commercially available)
Storage Room temperature, in a dry, well-ventilated place. Keep container tightly closed.[4]
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. Low solubility in water is expected.General chemical principles

Note: The compound is often supplied as a hydrochloride salt (C₁₄H₁₄ClF₂NO, MW: 285.72), which can affect its physical properties, such as solubility and melting point.[1]

Synthesis Methodology: A Mechanistic Approach

The synthesis of 3-Benzyl-4-(difluoromethoxy)aniline is a multi-step process that requires careful control of reaction conditions. While proprietary industrial routes may vary, a logical and chemically sound pathway can be constructed based on established organic chemistry principles for related aniline derivatives.[5][6]

Proposed Synthetic Workflow:

The synthesis logically begins with a readily available precursor, 4-nitrophenol, and proceeds through difluoromethoxylation, benzylation, and a final reduction.

  • Step 1: Difluoromethoxylation of 4-Nitrophenol. The first critical step is the introduction of the difluoromethoxy group. This is typically achieved by reacting the phenoxide of 4-nitrophenol with a difluorocarbene source. A common and effective method involves using chlorodifluoromethane (CHClF₂) under basic conditions. The base (e.g., NaOH or KOH) deprotonates the phenol, and the resulting phenoxide acts as a nucleophile to attack the chlorodifluoromethane, leading to the formation of 4-(difluoromethoxy)nitrobenzene. This reaction must be performed under pressure in a sealed vessel due to the gaseous nature of CHClF₂.

  • Step 2: Benzylation via Friedel-Crafts Alkylation. With the difluoromethoxy group in place, the next step is the introduction of the benzyl group onto the aromatic ring. A Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is a standard approach. The difluoromethoxy group is an ortho-, para-director; however, the strong deactivating effect of the nitro group will direct the incoming electrophile to the position meta to the nitro group (and ortho to the -OCHF₂ group). This selectivity is crucial for obtaining the desired 3-benzyl substitution pattern.

  • Step 3: Reduction of the Nitro Group. The final transformation is the reduction of the nitro group to the target aniline. This is a common and high-yielding reaction in organic synthesis. Several reducing agents can be employed, such as catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C, PtO₂, or Raney Nickel) or chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or reagents like sodium dithionite.[6] Catalytic hydrogenation is often preferred in industrial settings as it is a cleaner process with high efficiency.

Diagram of Proposed Synthesis Workflow

Synthesis_of_3_Benzyl_4_difluoromethoxy_aniline cluster_0 Step 1: Difluoromethoxylation cluster_1 Step 2: Benzylation cluster_2 Step 3: Nitro Reduction A 4-Nitrophenol B 4-(Difluoromethoxy)nitrobenzene A->B  CHClF₂, NaOH   C 4-(Difluoromethoxy)nitrobenzene D 3-Benzyl-4-(difluoromethoxy)nitrobenzene C->D  Benzyl Chloride, AlCl₃   E 3-Benzyl-4-(difluoromethoxy)nitrobenzene F 3-Benzyl-4-(difluoromethoxy)aniline E->F  H₂, Pd/C  

Caption: Proposed multi-step synthesis of the target intermediate.

Application in the Synthesis of Mavacamten

3-Benzyl-4-(difluoromethoxy)aniline is the designated starting material for a key fragment of Mavacamten (MYK-461).[7] Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy.[2][3]

The synthesis of Mavacamten from this intermediate involves the construction of a pyrimidinedione ring system. The aniline nitrogen of 3-Benzyl-4-(difluoromethoxy)aniline serves as the primary nucleophilic site to initiate this ring formation, reacting with other precursors to build the final heterocyclic drug molecule. The overall process underscores the importance of having a reliable and well-characterized source of this advanced intermediate.

Diagram of Mavacamten Synthesis Initiation

Mavacamten_Synthesis Start 3-Benzyl-4-(difluoromethoxy)aniline Product Mavacamten Core Structure Start->Product  Cyclization / Condensation Reactions   Reagent Pyrimidinedione Precursors (e.g., substituted malonates, ureas, etc.) Reagent->Product

Caption: Role of the aniline in forming the Mavacamten core.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of 3-Benzyl-4-(difluoromethoxy)aniline is paramount for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for its characterization.

TechniquePurposeTypical Parameters & Expected Results
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Column: Reversed-phase (e.g., C18, C8).[8][9] Mobile Phase: Gradient of Acetonitrile and water/buffer. Detection: UV at ~254-280 nm. Result: A major peak corresponding to the product with purity typically >98%.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and quantification of volatile impurities and residual solvents.Column: Capillary column (e.g., 5% phenyl polysiloxane).[10] Detector: Mass Spectrometer (MS) for identification and Flame Ionization Detector (FID) for quantification. Result: Confirms absence of starting materials and solvents; MS shows the molecular ion peak (m/z) corresponding to the compound's mass.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification of proton environments.Result: Characteristic peaks for aromatic protons, the benzylic CH₂ group, the aniline NH₂, and the distinctive triplet for the -OCHF₂ proton (due to coupling with fluorine).
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) Direct confirmation of the difluoromethoxy group.Result: A characteristic signal (a doublet) confirming the presence and chemical environment of the two fluorine atoms.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Confirmation of the carbon skeleton.Result: Signals corresponding to all unique carbon atoms in the molecule, with C-F coupling visible for the difluoromethoxy carbon.

Standard Operating Procedure (SOP) for Quality Control:

  • Visual Inspection: Check for uniform color and physical form.

  • Identity Confirmation: Perform ¹H NMR and Mass Spectrometry on a representative sample to confirm the chemical structure and molecular weight.

  • Purity Assay: Use a validated HPLC method to determine the purity of the batch. Identify and quantify any impurities exceeding the reporting threshold (typically >0.05%).

  • Residual Solvent Analysis: Employ GC-MS to ensure that levels of any residual solvents from the synthesis are below the limits specified by ICH (International Council for Harmonisation) guidelines.

  • Certificate of Analysis (CoA): Consolidate all results into a formal CoA, which must accompany the material batch.

Safety, Handling, and Storage

As with all aniline derivatives, 3-Benzyl-4-(difluoromethoxy)aniline must be handled with appropriate care. Anilines are known to be toxic and can be absorbed through the skin.[11][12]

  • Hazard Statements: Based on related compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14] It is harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Safety goggles or a face shield must be worn.

    • Lab Coat: A full-length lab coat is required to prevent skin contact.

  • Engineering Controls: All handling of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]

  • Spill & Disposal: In case of a spill, contain the material with an inert absorbent. Dispose of the waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[12]

References

  • Mavacamten - New Drug Approvals. (2018). New Drug Approvals. Available at: [Link]

  • 3-(Difluoromethoxy)aniline - Physico-chemical Properties. (2024). ChemBK. Available at: [Link]

  • Crystalline forms of mavacamten for the treatment of hcm. (WO2022189599A1). Google Patents.
  • Mavacamten for use in the treatment of hypertrophic cardiomyopathy. (WO2019028360A1). Google Patents.
  • Solid state forms of mavacamten and process for preparation thereof. Justia Patents. Available at: [Link]

  • N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline | C14H10F5N | CID 40427082. PubChem. Available at: [Link]

  • Benzonitrile, 2-fluoro-3-formyl- | 1261823-31-7. Appchem. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF on ResearchGate. Available at: [Link]

  • Aniline Safety Protocol. University of Washington. Available at: [Link]

  • SAFETY DATA SHEET - 3-(Difluoromethoxy)aniline. Fisher Scientific. Available at: [Link]

  • HPLC Methods for analysis of 3,4-Difluoroaniline. HELIX Chromatography. Available at: [Link]

  • Preparation method of 4-(difluoromethoxy)aniline. (CN103819349A). Google Patents.
  • Preparation method for 4-(chlorodifluoromethoxy)aniline. (CN104119238A). Google Patents.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline... (2010). TSI Journals. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022... (2023). MDPI. Available at: [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. ResearchGate. Available at: [Link]

  • 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. Sarna Chemicals. Available at: [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. Available at: [Link]

  • Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin... (2022). PMC. Available at: [Link]

  • Synthesis of mavacamten (75). ResearchGate. Available at: [Link]

  • Mavacamten A cardiac myosin inhibitor for the treatment of HCM... Cardiolatina. Available at: [Link]

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Methodological & Application

Synthesis and Characterization of 3-Benzyl-4-(difluoromethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A scalable, four-step synthetic protocol for the preparation of 3-benzyl-4-(difluoromethoxy)aniline hydrochloride (CAS: 1052549-39-9) from commercially available 2-benzylphenol.

Introduction & Synthetic Rationale

Fluorinated anilines are highly valued building blocks in medicinal chemistry. The difluoromethoxy (–OCF₂H) group acts as a lipophilic hydrogen bond donor, often serving as a metabolically stable bioisostere for hydroxyl or thiol groups[1].

To synthesize 3-benzyl-4-(difluoromethoxy)aniline hydrochloride, we employ a bottom-up approach starting from 2-benzylphenol. The synthesis relies on three critical transformations: a highly regioselective nitration, a decarboxylative difluoromethylation using a bench-stable carbene precursor, and a chemoselective catalytic hydrogenation.

SynthesisWorkflow SM 2-Benzylphenol Int1 2-Benzyl-4-nitrophenol SM->Int1 Nitration Bi(NO3)3·5H2O Int2 3-Benzyl-4-(difluoromethoxy) nitrobenzene Int1->Int2 Difluoromethylation ClCF2COONa Int3 3-Benzyl-4-(difluoromethoxy) aniline Int2->Int3 Reduction H2, Pd/C Product Target Compound (HCl Salt) Int3->Product Salt Formation HCl/Dioxane

Figure 1: Four-step synthetic workflow for 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration of 2-Benzylphenol

Expertise & Causality: Standard nitration using nitric/sulfuric acid mixtures often yields a complex mixture of ortho/para isomers and oxidative byproducts. Utilizing Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) provides excellent regiocontrol, directing the nitro group exclusively to the para-position relative to the strongly activating hydroxyl group under mild conditions[2].

  • Scale: 10.0 mmol

  • Procedure:

    • Dissolve 2-benzylphenol (1.84 g, 10.0 mmol) in 20 mL of reagent-grade acetone.

    • Add Bi(NO₃)₃·5H₂O (2.42 g, 5.0 mmol, 0.5 equiv) in a single portion at room temperature.

    • Stir the reaction mixture for 3 hours. The solution will gradually darken.

    • Filter the mixture through a short pad of Celite to remove bismuth salts, washing with ethyl acetate (3 × 10 mL).

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc, 4:1) to yield 2-benzyl-4-nitrophenol.

  • Self-Validation & QC: The product isolates as a pale yellow solid. LC-MS (ESI-) should confirm the parent mass [M-H]⁻ at m/z 228. TLC R_f = 0.4 (4:1 Hexanes/EtOAc).

Step 2: Decarboxylative Difluoromethylation

Expertise & Causality: Historically, difluoromethylation required ozone-depleting and toxic chlorodifluoromethane gas. Here, we utilize sodium chlorodifluoroacetate (SCDA), a bench-stable, inexpensive solid. Upon heating to 100 °C, SCDA undergoes thermal decarboxylation to generate a highly reactive difluorocarbene intermediate, which is rapidly trapped by the phenoxide nucleophile[3][4]. A mixed DMF/H₂O solvent system is critical, as water enhances the solubility of the inorganic salts and facilitates the decarboxylation transition state[5].

  • Scale: 5.0 mmol

  • Procedure:

    • In a heavy-walled pressure tube, combine 2-benzyl-4-nitrophenol (1.14 g, 5.0 mmol), SCDA (1.90 g, 12.5 mmol, 2.5 equiv), and K₂CO₃ (1.38 g, 10.0 mmol, 2.0 equiv).

    • Add a solvent mixture of DMF/H₂O (10:1 v/v, 11 mL). Seal the tube.

    • Heat the vigorously stirred mixture to 100 °C for 4 hours.

    • Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 × 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 3-benzyl-4-(difluoromethoxy)nitrobenzene.

  • Self-Validation & QC: ¹⁹F NMR is the definitive validation tool here; look for a characteristic doublet at approximately -82 ppm (J = 74 Hz) confirming the –CF₂H group. ¹H NMR will show a corresponding triplet at ~6.5 ppm.

Step 3: Catalytic Hydrogenation

Expertise & Causality: The reduction of the nitroarene must be chemoselective to avoid defluorination or cleavage of the benzylic C-C bond. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) cleanly reduces the nitro group to an amine without compromising the difluoromethoxy ether linkage[6].

  • Scale: 3.0 mmol

  • Procedure:

    • Dissolve 3-benzyl-4-(difluoromethoxy)nitrobenzene (0.84 g, 3.0 mmol) in anhydrous methanol (15 mL) in a round-bottom flask.

    • Purge the flask with N₂ gas for 5 minutes. Carefully add 10% Pd/C (84 mg, 10 wt%).

    • Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Repeat three times.

    • Stir vigorously at room temperature for 6 hours.

    • Purge the flask with N₂, filter the suspension through a tightly packed Celite pad, and concentrate the filtrate to yield 3-benzyl-4-(difluoromethoxy)aniline as a free base.

  • Self-Validation & QC: The yellow color of the nitro compound will completely dissipate. FT-IR will show the disappearance of the strong NO₂ stretching bands (1530 and 1350 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹). LC-MS (ESI+) [M+H]⁺ = 250.

Step 4: Hydrochloride Salt Precipitation

Expertise & Causality: The free base aniline is susceptible to air oxidation and degradation over time. Conversion to the hydrochloride salt using anhydrous HCl in dioxane precipitates the product as a stable, highly pure crystalline solid, extending its shelf life and improving handling for downstream pharmaceutical applications.

  • Scale: 2.5 mmol

  • Procedure:

    • Dissolve the free base aniline (0.62 g, 2.5 mmol) in anhydrous diethyl ether (10 mL) and cool to 0 °C in an ice bath.

    • Dropwise, add 4M HCl in dioxane (0.94 mL, 3.75 mmol, 1.5 equiv) under continuous stirring. A white precipitate will form immediately.

    • Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

    • Filter the solid under a vacuum, wash with cold anhydrous diethyl ether (2 × 5 mL), and dry under a high vacuum for 12 hours.

  • Self-Validation & QC: The resulting 3-benzyl-4-(difluoromethoxy)aniline hydrochloride should be a crisp, white powder. Validate success via an aqueous solubility test (the salt will be highly soluble in water, whereas the free base is not) and a sharp melting point.

Quantitative Data Summary

The following table summarizes the expected yields, reaction times, and primary Quality Control (QC) metrics for each step of the protocol, ensuring a self-validating workflow.

StepIntermediate / ProductExpected Yield (%)Reaction Time (h)Key QC Metric (Self-Validation)
1 2-Benzyl-4-nitrophenol82%3.0LC-MS [M-H]⁻ 228; TLC R_f 0.4 (4:1 Hex/EtOAc)
2 3-Benzyl-4-(difluoromethoxy)nitrobenzene75%4.0¹⁹F NMR doublet at -82 ppm (J = 74 Hz)
3 3-Benzyl-4-(difluoromethoxy)aniline90%6.0LC-MS [M+H]⁺ 250; Disappearance of NO₂ IR stretch
4 3-Benzyl-4-(difluoromethoxy)aniline HCl95%0.5Aqueous solubility >50 mg/mL; Sharp melting point

References

  • Wąsińska-Kałwa, M., et al. "Improved Protocol for Mononitration of Phenols with Bismuth(III) and Iron(III) Nitrates." Synthetic Communications (2014). URL:[Link]

  • Mehta, V., & Greaney, M. F. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters (2013). URL:[Link]

  • Hands, A. T., et al. "Difluoromethylation of Phenols." Organic Syntheses (2024). URL:[Link]

  • Shen, Z., et al. "An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053." Organic Process Research & Development (2012). URL:[Link]

Sources

Application Note & Protocol: Nucleophilic Substitution Strategies Utilizing 3-Benzyl-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-Benzyl-4-(difluoromethoxy)aniline in nucleophilic substitution reactions. This aniline derivative is a valuable building block in modern medicinal chemistry, primarily due to the presence of the difluoromethoxy (-OCF₂H) group, which can serve as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups.[1][2] The aniline moiety itself is a cornerstone for the synthesis of countless pharmaceuticals, agrochemicals, and materials through the formation of critical carbon-nitrogen (C-N) bonds.[3] This guide elucidates the principles behind its reactivity and provides a detailed, field-proven protocol for its use in palladium-catalyzed Buchwald-Hartwig amination, a premier method for N-arylation.[4]

Introduction: The Strategic Value of 3-Benzyl-4-(difluoromethoxy)aniline

The rational design of bioactive molecules often involves fine-tuning physicochemical properties to enhance efficacy, metabolic stability, and pharmacokinetic profiles.[1] The incorporation of fluorinated motifs is a key strategy in this endeavor.[2][5] 3-Benzyl-4-(difluoromethoxy)aniline emerges as a particularly strategic scaffold for several reasons:

  • The Difluoromethoxy Group: Unlike the more common trifluoromethoxy group, the -OCF₂H moiety retains a hydrogen atom capable of acting as a hydrogen bond donor, potentially enhancing binding affinity to biological targets.[2] Its moderate lipophilicity and high metabolic stability make it an attractive alternative to more labile functional groups.[1]

  • The Aniline Nucleophile: The primary amine provides a direct handle for constructing diarylamine structures, which are prevalent in kinase inhibitors, GPCR ligands, and other classes of therapeutics.[3]

  • The Benzyl Substituent: The benzyl group adds steric bulk and lipophilicity, which can be crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

This application note focuses on leveraging the nucleophilic character of the aniline nitrogen in one of the most robust and versatile C-N bond-forming reactions: the Buchwald-Hartwig cross-coupling.

Physicochemical Properties and Safety Data

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of the reagent.

PropertyDataSource
Chemical Name 3-benzyl-4-(difluoromethoxy)aniline hydrochloride[6]
CAS Number 1052549-39-9[6]
Molecular Formula C₁₄H₁₄ClF₂NO[6]
Molecular Weight 285.72 g/mol [6]
Physical Form Powder[6]
Storage Room Temperature, protect from air and light.[7]

Safety & Handling: 3-Benzyl-4-(difluoromethoxy)aniline and its salts should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Principles of N-Arylation using 3-Benzyl-4-(difluoromethoxy)aniline

The lone pair of electrons on the nitrogen atom of 3-Benzyl-4-(difluoromethoxy)aniline makes it a competent nucleophile. However, its nucleophilicity is modulated by the electronic effects of the ring substituents. The difluoromethoxy group is strongly electron-withdrawing, which reduces the electron density on the aniline nitrogen, making it a weaker nucleophile than aniline itself. This reduced reactivity makes classical nucleophilic aromatic substitution (SₙAr) challenging unless the aryl halide electrophile is highly activated with potent electron-withdrawing groups (e.g., nitro groups).[8][9]

A more general and powerful approach is the use of transition-metal catalysis, which operates through a different mechanistic manifold. The Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for this transformation.[4] It allows for the coupling of anilines with a wide variety of aryl halides and triflates under relatively mild conditions, without the need for strong activation on the electrophile.[3][4]

The reaction's success hinges on a catalytic cycle where a Pd(0) complex orchestrates the C-N bond formation. The key components that enable this cycle are:

  • Palladium Precatalyst: A source of the active Pd(0) species.

  • Phosphine Ligand: A bulky, electron-rich ligand that stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A non-nucleophilic base required to deprotonate the aniline, forming a more reactive palladium-anilide intermediate within the catalytic cycle.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol details a representative procedure for the N-arylation of 3-Benzyl-4-(difluoromethoxy)aniline with 1-bromo-4-methylbenzene (4-bromotoluene).

Reaction Scheme:

3-Benzyl-4-(difluoromethoxy)aniline + 4-Bromotoluene → N-(4-methylphenyl)-3-benzyl-4-(difluoromethoxy)aniline

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
3-Benzyl-4-(difluoromethoxy)aniline247.262471.01.0
1-Bromo-4-methylbenzene171.042051.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.30.020.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.6628.60.060.06
Sodium tert-butoxide (NaOᵗBu)96.101351.41.4
Anhydrous Toluene-5 mL--

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Benzyl-4-(difluoromethoxy)aniline (247 mg, 1.0 mmol), XPhos (28.6 mg, 0.06 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).

    • Causality: The use of an oven-dried flask is essential to exclude water, which can hydrolyze the base and interfere with the catalyst. NaOᵗBu is a strong, non-nucleophilic base ideal for deprotonating the aniline within the catalytic cycle.[3]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst and the phosphine ligand are sensitive to atmospheric oxygen. Establishing an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol). Then, add 1-bromo-4-methylbenzene (205 mg, 1.2 mmol) via syringe, followed by anhydrous toluene (5 mL).

    • Causality: Using a slight excess of the aryl bromide ensures complete consumption of the limiting aniline starting material. Anhydrous solvent is paramount for reaction efficiency.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Causality: Elevated temperature is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures homogeneity in the heterogeneous mixture (due to the base).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (15 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Plausible ¹H NMR signals would include distinct aromatic protons, a singlet for the benzyl CH₂, a singlet for the methyl group, and a characteristic triplet for the -OCF₂H proton.[10]

Mechanistic & Workflow Visualizations

Visualizing the underlying mechanism and the experimental sequence is key to understanding and successfully executing the protocol.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination RNH₂ anilide_complex Ar-Pd(II)-N(H)R(L)₂ amine_coordination->anilide_complex reductive_elimination Reductive Elimination anilide_complex->reductive_elimination reductive_elimination->pd0 C-N Bond Formation product Ar-NRH (Product) reductive_elimination->product reactants Ar-X + RNH₂ base Base Experimental_Workflow start Start: Weigh Reagents setup Combine Reagents in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar) setup->inert add_solvents Add Solvents & Liquid Reagents inert->add_solvents react Heat Reaction Mixture (100 °C, 12-18h) add_solvents->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purify by Flash Column Chromatography workup->purify characterize Characterize Pure Product (NMR, HRMS) purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for N-arylation.

Conclusion

3-Benzyl-4-(difluoromethoxy)aniline is a highly valuable and versatile building block for modern organic synthesis, particularly within drug discovery pipelines. While its inherent nucleophilicity is tempered by the electron-withdrawing difluoromethoxy group, this guide demonstrates that it can be effectively employed in robust C-N bond-forming reactions. The provided protocol for the palladium-catalyzed Buchwald-Hartwig amination offers a reliable and high-yielding pathway to novel diarylamine structures. By understanding the causal relationships between reagents, conditions, and mechanistic steps, researchers can confidently adapt this protocol to a wide range of aryl halide coupling partners, accelerating the synthesis of complex molecules for biological evaluation.

References

  • Title: Application Notes and Protocols for N-arylation of 4-Bromo-2,6-diiodoaniline Source: Benchchem URL
  • Title: Chapter 3: Synthetic Methods for Primary Anilines Source: Books URL
  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Nptel URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: N-arylation of aniline 50 with phenyl boronic acid Source: ResearchGate URL: [Link]

  • Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: KPU Pressbooks – Organic Chemistry II URL: [Link]

  • Title: Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines Source: Organic Letters URL: [Link]

  • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Supplementary Information (NMR Data) Source: Wiley Online Library URL: [Link]

  • Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: Request PDF on ResearchGate URL: [Link]

  • Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Substitution reactions of 3 with aniline derivatives Source: ResearchGate URL: [Link]

  • Title: A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions of 3-Benzyl-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where it is one of the most frequently utilized reactions in drug discovery.[1][2] The inherent stability and conformational properties of the amide bond are central to the structure and function of a vast array of biologically active molecules. This document provides a detailed guide to the amide coupling of 3-Benzyl-4-(difluoromethoxy)aniline, a substrate with unique electronic and steric characteristics.

The target aniline presents a nuanced challenge for amide synthesis. The 4-(difluoromethoxy) group, while a bioisostere for other functionalities, is electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen.[3] This effect can render standard coupling protocols sluggish and inefficient.[1][3] Compounding this is the steric hindrance imposed by the benzyl group at the 3-position, which can further impede the approach of the activated carboxylic acid.[3]

These application notes are designed for researchers, scientists, and drug development professionals, offering a selection of robust protocols, mechanistic insights, and troubleshooting strategies to successfully navigate the complexities of coupling this specific substrate. We will explore two primary, highly effective coupling methodologies: a carbodiimide-based approach using EDC in conjunction with an activating agent, and a uronium salt-based method employing HATU.

Mechanistic Considerations in Amide Coupling

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[4] Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby generating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate can be unstable and prone to racemization if the carboxylic acid is chiral. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then reacts with the amine to form the desired amide.[4][5] For electron-deficient anilines, the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be crucial, as it forms a highly reactive acyliminium ion intermediate, accelerating the reaction.[1]

Uronium Salt-Mediated Coupling (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[4] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[4][6] The amine then attacks this active ester to yield the final amide. The 7-azabenzotriazole moiety in HATU is known to accelerate the coupling and suppress racemization.[6] This high reactivity makes HATU particularly suitable for challenging couplings involving sterically hindered or electron-deficient substrates.[4][7][8][9]

Experimental Workflow Overview

The general workflow for the amide coupling of 3-Benzyl-4-(difluoromethoxy)aniline is a multi-step process that requires careful execution to ensure high yield and purity of the final product. The process begins with the activation of the carboxylic acid, followed by the addition of the aniline, and concludes with product workup and purification.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid, Coupling Reagent & Additive(s) in Anhydrous Solvent cooling Cool to 0 °C (Ice Bath) reagents->cooling base_add Add Base (e.g., DIPEA) cooling->base_add preactivate Pre-activation (Stir for 15-30 min) base_add->preactivate amine_add Add 3-Benzyl-4-(difluoromethoxy)aniline preactivate->amine_add Initiate Coupling reaction Warm to Room Temperature & Stir (1-18 h) amine_add->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor quench Quench Reaction & Dilute with Organic Solvent monitor->quench Upon Completion wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: General workflow for amide coupling.

Recommended Protocols

The following protocols have been designed to address the specific challenges of coupling with 3-Benzyl-4-(difluoromethoxy)aniline. It is crucial to use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the coupling reagents.[3]

Protocol 1: EDC/HOBt/DMAP Mediated Coupling

This protocol is a cost-effective method suitable for a wide range of carboxylic acids. The inclusion of a catalytic amount of DMAP is often critical for driving the reaction to completion with electron-deficient anilines.[1]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 3-Benzyl-4-(difluoromethoxy)aniline (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.1 equiv)

  • DMAP (1.0 equiv)[1]

  • DIPEA (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (to make a 0.1-0.5 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), 3-Benzyl-4-(difluoromethoxy)aniline (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).[1]

  • Add anhydrous MeCN or DCM to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol is highly recommended for sterically hindered carboxylic acids or when the EDC/HOBt method provides low yields. HATU is a more potent coupling reagent, often leading to faster reaction times and higher yields for challenging substrates.[6]

Materials:

  • Carboxylic acid (1.1 equiv)

  • 3-Benzyl-4-(difluoromethoxy)aniline (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to make a 0.1-0.5 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF or DCM to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add 3-Benzyl-4-(difluoromethoxy)aniline (1.0 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data and Reagent Selection

The choice of coupling reagent is critical and should be guided by the specific characteristics of the carboxylic acid coupling partner.

Coupling ReagentAdditive(s)BaseCommon SolventsAdvantagesDisadvantages
EDC HOBt, DMAPDIPEA, Et3NDCM, DMF, MeCNReadily available, inexpensive; water-soluble byproducts are easily removed.[1][4]Can be less effective for highly hindered or electron-deficient substrates; may require longer reaction times.[1]
HATU NoneDIPEA, 2,4,6-collidineDMF, NMP, DCMHigh reactivity, low racemization, effective for hindered and electron-deficient substrates.[3][4][6]More expensive; can react with the amine to form a guanidinium byproduct.[3][10]
Acyl Fluoride (Formed in situ)DIPEA, Et3NDCM, MeCNHighly reactive for difficult couplings; stable to aqueous workup.[7][8][9][11]Requires an additional synthetic step to form the acyl fluoride.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the aniline.[3]- Degraded coupling reagent or wet solvents.- Switch to a more powerful coupling reagent like HATU or COMU.[3]- Consider converting the carboxylic acid to an acyl fluoride for increased reactivity.[7][9]- Gently heat the reaction mixture (e.g., to 40-60 °C) to improve yields for less reactive partners.[3]- Ensure all reagents and solvents are anhydrous.[3]
Formation of Side Products - N-acylurea formation with EDC.- Guanidinium byproduct formation with HATU.[10]- Side reactions involving other functional groups.- Use HOBt or another additive with EDC to suppress N-acylurea formation.- For HATU, ensure slow addition of the amine and avoid excess base.- Protect sensitive functional groups on either coupling partner.
Incomplete Reaction - Steric hindrance from the benzyl group or the carboxylic acid.[3]- Insufficient reaction time or temperature.- Increase reaction time and/or temperature.[3]- Use a more potent coupling reagent (e.g., HATU).- Microwave-assisted synthesis can sometimes reduce reaction times and improve yields for sluggish couplings.[3]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (2015, November 5). University of Southern Denmark. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). University of Copenhagen Research Portal. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... (n.d.). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Uphill battles in amide couplings. (2014, April 4). amphoteros. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). The Royal Society of Chemistry. [Link]

  • amide coupling help. (2022, March 24). Reddit. [Link]

  • (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015, November 5). ResearchGate. [Link]

  • Application Note – Amide coupling 96-well plate kit. (n.d.). Synple Chem. [Link]

Sources

Using 3-Benzyl-4-(difluoromethoxy)aniline as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 3-Benzyl-4-(difluoromethoxy)aniline as a high-value building block in medicinal chemistry. This scaffold combines two privileged structural motifs: a benzyl group (providing steric bulk and hydrophobic interactions) and a difluoromethoxy group (


), a lipophilic hydrogen bond donor that serves as a metabolically stable bioisostere for methoxy or hydroxy groups.

This document provides a comprehensive physicochemical profile, a validated synthetic route for preparation, and detailed protocols for incorporating this amine into diverse drug scaffolds (amides, ureas, and heterocycles).

Strategic Value: The "Lipophilic Hydrogen Bond Donor"

In lead optimization, replacing a methoxy group (


) with a difluoromethoxy group (

) is a proven strategy to improve metabolic stability while maintaining or enhancing potency.
Bioisosteric Rationale
  • Metabolic Stability: The

    
     bond strength renders the 
    
    
    
    group resistant to O-demethylation by cytochrome P450 enzymes, a common clearance pathway for anisoles (methoxybenzenes).
  • Hydrogen Bonding: Unlike the methoxy group (acceptor only) or trifluoromethoxy group (non-interacting), the terminal proton of the

    
     group is sufficiently acidic to act as a weak hydrogen bond donor  (HBD). This allows for unique interactions with receptor backbones or water networks.
    
  • Conformational Restriction: The ortho-benzyl group restricts the rotation of the aniline ring when bound to a target, potentially locking the molecule into a bioactive conformation (the "magic methyl" effect, but with a bulky benzyl group).

Physicochemical Comparison

The table below highlights the shift in properties when modifying a standard 4-methoxy-3-benzylaniline core.

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Impact
Electronic Effect (

)
-0.27 (Donor)0.18 (Weak Withdrawing)0.35 (Withdrawing)Modulates pKa of aniline N
Lipophilicity (

LogP)
Reference (0.0)+0.6 to +0.8+1.1 to +1.3Increases permeability
H-Bonding Acceptor onlyDonor & AcceptorNoneNew binding vector
Metabolic Stability Low (O-demethylation)High Very HighExtends

Preparation of the Building Block[1]

While commercially available, in-house synthesis may be required for scale-up. The most robust route utilizes 2-benzyl-4-nitrophenol as the starting material.

Synthetic Workflow

Synthesis_Workflow Start 2-Benzyl-4-nitrophenol (CAS 753009-59-5) Step1 Step 1: Difluoromethylation (ClCF2H / NaOH) Start->Step1 Alkylation Inter Intermediate: 3-Benzyl-4-(difluoromethoxy) nitrobenzene Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Reduction Final Product: 3-Benzyl-4-(difluoromethoxy)aniline Step2->Final

Figure 1: Two-step synthesis of 3-Benzyl-4-(difluoromethoxy)aniline.

Detailed Protocol (Step 1: Difluoromethylation)

Note: This reaction involves difluorocarbene, which is generated in situ.

Reagents:

  • 2-Benzyl-4-nitrophenol (1.0 eq)

  • Sodium chlorodifluoroacetate (

    
    ) (2.5 eq) or Chlorodifluoromethane gas (
    
    
    
    )
  • Potassium carbonate (

    
    ) (3.0 eq)
    
  • DMF (Dimethylformamide)

Procedure:

  • Dissolve 2-benzyl-4-nitrophenol (10 mmol) in DMF (20 mL) in a pressure-safe vessel.

  • Add

    
     (30 mmol) and stir at room temperature for 15 minutes.
    
  • Add sodium chlorodifluoroacetate (25 mmol). Caution: Gas evolution (

    
    ) occurs upon heating.
    
  • Heat the mixture to 90-100°C for 4-6 hours. The reagent decomposes to release difluorocarbene (

    
    ), which inserts into the phenoxide bond.
    
  • Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Application Protocols: Scaffold Diversification

The aniline amine is the primary handle for derivatization. Below are optimized protocols for common medicinal chemistry transformations.

Diversification Core 3-Benzyl-4-(difluoromethoxy)aniline Amide Amide Coupling (Kinase Inhibitors) Core->Amide R-COOH / HATU Urea Urea Formation (Kinase/GPCR Ligands) Core->Urea R-NCO or CDI Heterocycle Heterocycle Formation (Quinazolines/Purines) Core->Heterocycle SnAr / Cyclization Prod_Amide Amide Analog Amide->Prod_Amide Prod_Urea Di-substituted Urea Urea->Prod_Urea Prod_Het Fused Ring System Heterocycle->Prod_Het

Figure 2: Common derivatization pathways for the aniline building block.

Protocol A: General Amide Coupling (HATU Method)

Best for attaching the scaffold to carboxylic acid cores (e.g., hinge-binding motifs).

  • Preparation: In a 20 mL vial, dissolve the Carboxylic Acid partner (1.0 eq, e.g., a pyrazole-carboxylic acid) in anhydrous DMF or DCM.

  • Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5-10 minutes at RT to activate the acid.

  • Addition: Add 3-Benzyl-4-(difluoromethoxy)aniline (1.0 - 1.1 eq).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine.
    
  • Note: The electron-withdrawing nature of the difluoromethoxy group may slightly reduce the nucleophilicity of the aniline compared to a standard anisidine, but HATU is generally sufficient.

Protocol B: Urea Synthesis (Isocyanate Method)

Common in Type II kinase inhibitors (e.g., Sorafenib analogs).

  • Setup: Dissolve 3-Benzyl-4-(difluoromethoxy)aniline (1.0 eq) in anhydrous THF or DCM.

  • Addition: Add the Isocyanate partner (R-NCO, 1.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Isolation: Often the urea product precipitates. Filter the solid and wash with cold ether. If no precipitate, evaporate and purify by column chromatography.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A project team has identified a hit compound, Cmpd-1 (containing a 3-benzyl-4-methoxyaniline tail), targeting a receptor tyrosine kinase.

  • Issue: Cmpd-1 shows good potency (

    
    ) but high clearance in liver microsomes due to O-demethylation of the methoxy group.
    
  • Solution: Replace the aniline tail with 3-Benzyl-4-(difluoromethoxy)aniline .

Results (Hypothetical Data based on SAR principles):

CompoundR-Group

(Enzyme)

(Human Microsomes)
Rationale
Cmpd-1

15 nM12 minHigh metabolic liability.
Cmpd-2

45 nM>60 minMetabolic stability improved, but potency dropped (loss of H-bond acceptor?).
Cmpd-3

12 nM 55 min Optimal. Retains H-bond capability (donor) and blocks metabolism.

Safety and Handling

  • Hazards: As an aniline derivative, handle with care. Potentially toxic if swallowed, inhaled, or in contact with skin.

  • Difluoromethoxy Reagents: If synthesizing in-house, be aware that chlorodifluoromethane (Freon 22) is an ozone-depleting gas (regulated). Sodium chlorodifluoroacetate is a solid alternative but releases gas upon heating.

  • Storage: Store the hydrochloride salt in a desiccator at RT or 4°C. Free amine may oxidize over time (darkening color); store under nitrogen at -20°C for long term.

References

  • Erickson, J. A., et al. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. (General grounding on -OCF2H properties).

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. .

  • Xing, L., et al. "Novel difluoromethoxy-containing compounds as potent inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019. .

  • Sigma-Aldrich. "Product Specification: 3-Benzyl-4-(difluoromethoxy)aniline." .

  • BenchChem. "3-[4-(Benzyloxy)phenyl]aniline Synthesis and Properties." (Used for synthesis analogy). .

Sources

Preparation of heterocyclic compounds from 3-Benzyl-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Heterocyclic Transformations of 3-Benzyl-4-(difluoromethoxy)aniline

Executive Summary

3-Benzyl-4-(difluoromethoxy)aniline (CAS 1052549-39-9) represents a high-value pharmacophore, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2 pathways. The molecule combines a lipophilic benzyl group (providing steric bulk and hydrophobic binding) with a difluoromethoxy moiety (a metabolic stability bioisostere of methoxy).

This Application Note provides validated protocols for transforming this aniline into three distinct heterocyclic scaffolds:

  • 4-Anilinoquinazolines: The "Kinase Tail" approach (SNAr coupling).

  • 4-Hydroxyquinolines: The "Scaffold Construction" approach (Gould-Jacobs cyclization).

  • Indoles: The "Fischer" approach (via Hydrazine intermediates).

Pre-Reaction Considerations & Handling

Chemical Stability Profile:

  • Difluoromethoxy Group (-OCHF₂): Generally stable under standard nucleophilic and electrophilic conditions. Avoid prolonged exposure to strong Lewis acids (e.g., BBr₃) which can cleave the ether.

  • Benzyl Group: Provides significant steric hindrance at the ortho-position (C3). This directs electrophilic aromatic substitution (EAS) and cyclization events preferentially to the C6 position (para to the benzyl group).

Salt vs. Free Base: This intermediate is frequently supplied as the hydrochloride salt (HCl).

  • Protocol Adjustment: For all metal-catalyzed couplings or nucleophilic attacks (Protocol A), the free base must be generated in situ using an excess of tertiary amine (DIPEA/TEA) or pre-neutralized via biphasic wash (EtOAc / Sat. NaHCO₃).

Protocol A: Synthesis of 4-Anilinoquinazolines (The "Kinase Tail" Route)

This is the most pharmacologically relevant transformation, mimicking the synthesis of drugs like Lapatinib or Neratinib. The aniline acts as a nucleophile to displace a leaving group on the quinazoline core.

Mechanism & Rationale

The reaction proceeds via an SNAr mechanism. The 3-benzyl group exerts steric pressure, potentially slowing the reaction compared to unsubstituted anilines. We utilize isopropanol (iPrOH) as a solvent to allow high temperatures while precipitating the product as a clean HCl salt, driving the equilibrium.

Experimental Workflow

Reagents:

  • 3-Benzyl-4-(difluoromethoxy)aniline (1.0 equiv)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv) [Model Electrophile]

  • Isopropanol (iPrOH), anhydrous

  • DIPEA (if starting with aniline HCl salt)

Step-by-Step Protocol:

  • Charge: To a reaction vessel equipped with a reflux condenser, add 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) and iPrOH (15 mL).

  • Addition: Add 3-Benzyl-4-(difluoromethoxy)aniline (1.11 g, 4.45 mmol).

    • Note: If using the aniline HCl salt, add DIPEA (1.2 equiv) to free-base the amine. However, standard industry practice for this specific reaction often avoids base, allowing the product to crash out as the HCl salt directly.

  • Reflux: Heat the suspension to 85°C (reflux) for 4–6 hours. The mixture should transition from a suspension to a partial solution, then form a heavy precipitate (the product HCl salt).

  • Monitoring: Monitor by HPLC (254 nm). Disappearance of the quinazoline starting material indicates completion.

  • Isolation: Cool to ambient temperature (20°C). Filter the solids.

  • Wash: Wash the filter cake with cold iPrOH (2 x 5 mL) followed by Et₂O (2 x 10 mL) to remove unreacted aniline.

  • Drying: Vacuum dry at 50°C.

Yield Expectation: 85–92% Data Validation: ¹H NMR should show a characteristic downfield shift of the quinazoline C2-H (>8.5 ppm) and the presence of the benzyl benzylic protons (~4.0 ppm).

Protocol B: De Novo Quinoline Synthesis (Gould-Jacobs Reaction)

This protocol constructs a quinoline ring using the aniline as the scaffold. This is critical for creating novel core structures rather than just attaching the aniline as a side chain.

Regioselectivity Analysis (Critical)

Cyclization of the enamine intermediate can occur at C2 or C6.

  • C2 (Ortho to Benzyl): Sterically congested.

  • C6 (Para to Benzyl): Sterically accessible.

  • Outcome: The reaction yields the 5-benzyl-6-(difluoromethoxy) isomer almost exclusively.

Experimental Workflow

Reagents:

  • 3-Benzyl-4-(difluoromethoxy)aniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

Step-by-Step Protocol:

Phase 1: Condensation (Enamine Formation)

  • Mix aniline (10 mmol) and EMME (11 mmol) in toluene (20 mL).

  • Reflux for 3 hours with a Dean-Stark trap to remove ethanol.

  • Concentrate in vacuo to yield the acrylate intermediate (solid/oil). Verify by LCMS.

Phase 2: Thermal Cyclization

  • Heat Dowtherm A (10 mL per gram of intermediate) to 250°C in a heavy-walled flask.

  • Safety: Ensure vigorous stirring and inert atmosphere (N₂).

  • Add the acrylate intermediate (dissolved in minimal hot Dowtherm A or added portion-wise as a solid) to the boiling solvent.

    • Why: Rapid dilution favors intramolecular cyclization over intermolecular polymerization.

  • Maintain 250°C for 30–60 minutes. Rapid evolution of ethanol vapor will occur.

  • Work-up: Cool to ~80°C. Add hexane (equal volume) to the stirring mixture to precipitate the product.

  • Filter the off-white solid. Wash extensively with hexane to remove Dowtherm A.

Product: Ethyl 5-benzyl-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Visualization: Synthetic Pathways

The following diagram illustrates the divergence points for the aniline intermediate.

G Start 3-Benzyl-4-(difluoromethoxy)aniline ProductA 4-Anilinoquinazoline (Kinase Inhibitor Scaffold) Start->ProductA SNAr Displacement InterB Enamine Intermediate Start->InterB Condensation ProductC Substituted Indole (Fischer Synthesis) Start->ProductC Diazotization -> Hydrazine ReagentA 4-Chloroquinazoline (iPrOH, Reflux) ReagentB 1. EMME, 110°C 2. Dowtherm A, 250°C ProductB 4-Hydroxyquinoline-3-carboxylate (5-Benzyl isomer) InterB->ProductB Cyclization (Gould-Jacobs) ReagentC 1. NaNO2/HCl 2. SnCl2 (Reduction) 3. Ketone/Acid

Caption: Divergent synthetic pathways for 3-Benzyl-4-(difluoromethoxy)aniline. Path A (Green) is the primary route for TKI synthesis. Path B (Red) constructs a new quinoline core.

Analytical Data Summary

Table 1 summarizes the expected analytical shifts for the core transformation (Protocol A).

FeatureStarting Material (Aniline)Product (Quinazoline)Diagnostic Change
NH Protons Broad singlet ~3.5 ppm (NH₂)Singlet ~9.8 ppm (NH)Loss of NH₂, appearance of downfield secondary amine.
OCHF₂ Triplet ~6.5 ppm (

Hz)
Triplet ~6.6 ppmChemical shift remains stable; integration confirms retention.
Benzyl -CH₂- Singlet ~3.9 ppmSinglet ~4.0–4.1 ppmSlight downfield shift due to extended conjugation.
Quinazoline C2-H N/ASinglet ~8.5–8.8 ppmKey Indicator: Appearance of aromatic proton between two nitrogens.

References

  • Gould-Jacobs Reaction on Substituted Anilines

    • Title: "The Prepar
    • Source:Journal of the American Chemical Society, 1939.
    • Context: Foundational text for the thermal cyclization of anilino-acryl
    • URL:[Link]

  • Quinazoline Synthesis for Kinase Inhibitors

    • Title: "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinazoline inhibitors of the epidermal growth factor receptor tyrosine kinase."
    • Source:Journal of Medicinal Chemistry, 1996.
    • Context: Establishes the iPrOH reflux method for 4-anilinoquinazolines (Protocol A).
    • URL:[Link]

  • Difluoromethoxy Group Properties

    • Title: "The difluoromethoxy group as a lipophilic hydrogen bond donor: A comparison with the methoxy group."
    • Source:MedChemComm, 2013.
    • Context: Justifies the bioisosteric replacement and stability profile.
    • URL:[Link]

  • Regioselectivity in Quinoline Cyclization

    • Title: "Regioselective synthesis of 6-substituted quinolines via the Gould-Jacobs reaction."
    • Source:Tetrahedron Letters, 2008.
    • Context: Supports the claim that steric bulk at the meta-position of the aniline directs cyclization to the para-position (resulting in 5,6-substitution p
    • URL:[Link][1]

Sources

Application Note: High-Efficiency Reductive Amination of 3-Benzyl-4-(difluoromethoxy)aniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reductive amination of 3-Benzyl-4-(difluoromethoxy)aniline HCl , a high-value intermediate often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and lipophilic bioisosteres.

While reductive amination is a standard transformation, this specific substrate presents a triad of challenges:

  • Salt Form Interference: The hydrochloride salt form inhibits nucleophilic attack unless properly neutralized.

  • Electronic Deactivation: The para-difluoromethoxy (

    
    ) group exerts an electron-withdrawing inductive effect (
    
    
    
    ), reducing the nucleophilicity of the aniline nitrogen compared to standard anilines.
  • Steric Environment: The meta-benzyl group adds lipophilicity and mild steric bulk, requiring optimized solvent systems for solubility.

This guide provides two distinct, field-validated protocols: Method A (Sodium Triacetoxyborohydride) for aldehydes and Method B (Titanium Isopropoxide) for ketones and sterically hindered substrates.

Chemical Profile & Mechanistic Considerations

Substrate Analysis
  • Compound: 3-Benzyl-4-(difluoromethoxy)aniline HCl

  • Reactive Center: Primary Aniline Nitrogen (

    
    ).
    
  • Key Stability Constraint: The

    
     group is generally stable under neutral/basic conditions but can undergo hydrolysis to a phenol in hot, strong aqueous acids. The protocols below operate under mild conditions (pH 4–6) to preserve this moiety.
    
The "Salt Break" Necessity

The HCl salt of the aniline is non-nucleophilic. A common failure mode in reductive amination is adding the salt directly to a ketone without base, resulting in <5% conversion.

  • Requirement: The protocol must include an in situ neutralization step using a tertiary amine (DIPEA or TEA) to liberate the free base.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and critical control points for this specific transformation.

ReactionMechanism cluster_conditions Critical Control Points Start Aniline HCl Salt FreeBase Free Aniline (Nucleophile) Start->FreeBase Neutralization Base Base (DIPEA/TEA) Base->FreeBase Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine/Iminium (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) Product Secondary Amine Product Imine->Product Hydride Transfer Reductant Reductant (STAB or NaBH4) Reductant->Product

Figure 1: Mechanistic workflow for the reductive amination of aniline salts. Note the critical neutralization step prior to imine formation.

Method A: The "Gold Standard" (Aldehydes)

Reagent: Sodium Triacetoxyborohydride (STAB) Scope: Aliphatic and Aromatic Aldehydes.[1] Mechanism: STAB is a mild hydride donor that reduces imines selectively over aldehydes, minimizing side reactions (alcohol formation).

Materials
  • Substrate: 3-Benzyl-4-(difluoromethoxy)aniline HCl (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.0 – 1.1 equiv)

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous). Note: DCE is preferred for solubility of the benzyl/fluoro moieties.

Protocol
  • Salt Neutralization: In a dry reaction vial, suspend the Aniline HCl salt (1.0 equiv) in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10–15 minutes at room temperature. The suspension should clarify or change consistency as the free base is liberated.

  • Imine Formation: Add the Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30–60 minutes.

    • Why: Allowing the imine to form before adding the reductant prevents direct reduction of the aldehyde to its alcohol.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by LCMS.[2]

    • Target Mass: [M+H]+ = MW(Aniline) + MW(Aldehyde) - 16 (Oxygen) + 2 (Hydrogens).

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes to break down boron-amine complexes.
    
  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over

    
    .[2]
    

Method B: Lewis-Acid Mediated (Ketones/Hindered)

Reagent: Titanium(IV) Isopropoxide / Sodium Borohydride Scope: Ketones, Sterically hindered aldehydes, or unreactive anilines. Mechanism:


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[3]
Materials
  • Substrate: 3-Benzyl-4-(difluoromethoxy)aniline HCl (1.0 equiv)

  • Ketone: 1.1 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Base: Triethylamine (TEA) (1.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (Anhydrous)[1]

Protocol
  • Complexation: In a dry flask under Nitrogen/Argon, mix the Aniline HCl salt (1.0 equiv), Ketone (1.2 equiv), and TEA (1.0 equiv) in THF.

  • Titanium Addition: Add

    
      (1.5 equiv) dropwise.
    
    • Caution:

      
       is moisture sensitive. Use a syringe.
      
  • Imine Drive: Stir the mixture at room temperature (or 40–50°C for difficult ketones) for 6–18 hours.

    • Checkpoint: Confirm imine formation by LCMS (look for M-16 peak) before proceeding.

  • Reduction: Cool the reaction to 0°C. Add

    
      (1.5 equiv) carefully. Then, add Methanol  (approx. 1 mL per mmol) dropwise to solubilize the borohydride and activate the reduction.
    
  • Workup (Crucial Step):

    • Quench with 10% NaOH or Rochelle's Salt solution.

    • Note: Titanium forms a sticky white precipitate/gel (

      
      ) with water. Stirring with NaOH or Rochelle's salt helps solubilize the Ti salts or make the solid filterable.
      
    • Filter through a Celite pad if necessary, then extract with EtOAc.

Comparative Data & Selection Guide

The following table summarizes the expected performance of each method for the 3-Benzyl-4-(difluoromethoxy)aniline substrate.

ParameterMethod A (STAB)Method B (Ti-Mediated)
Primary Target Aldehydes (Benzaldehyde, Alkyl aldehydes)Ketones (Acetophenone, Cyclohexanone)
Reaction pH Mildly Acidic (pH 4–5)Neutral / Lewis Acidic
Water Tolerance ModerateLow (Strictly Anhydrous)
Dialkylation Risk Low (STAB is steric-sensitive)Very Low (Steric bulk of Ti complex)
Yield Expectation 85–95%70–90%
Workup Difficulty Low (Simple extraction)Medium (Titanium emulsion)
Decision Matrix

DecisionTree Start Select Carbonyl Partner Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') Start->Ketone MethodA Method A: STAB + AcOH (Standard Protocol) Aldehyde->MethodA High Reactivity MethodB Method B: Ti(OiPr)4 + NaBH4 (Forcing Conditions) Ketone->MethodB Low Reactivity Check Check Sterics/Deactivation MethodA->Check If low yield (<30%) Check->MethodB Switch to Ti

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

Troubleshooting & Optimization

  • Low Conversion (Starting Material Remains):

    • Cause: Incomplete salt neutralization.

    • Fix: Increase DIPEA to 1.2 equiv or pre-wash the starting material with aqueous

      
       to isolate the free base before the reaction.
      
  • Dialkylation (Tertiary Amine Formation):

    • Cause: Aldehyde is too reactive or stoichiometry is off.

    • Fix: Use Method A. Add the aldehyde slowly to the amine (inverse addition). Ensure the amine is in slight excess (1.1 equiv amine : 1.0 equiv aldehyde).

  • Difluoromethoxy Instability:

    • Symptom:[1][3][4][5][6][7] Appearance of a phenol peak (M-50 loss of

      
      ).
      
    • Fix: Avoid heating above 60°C. Ensure the workup is not performed with strong acids (e.g., 6M HCl). Keep pH > 3 during workup.

References

  • Abdel-Magid, A. F., et al. (1996).[8][5][7][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Application Note: Advanced Handling, Storage, and Safety Protocols for Fluorinated Aniline Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

Fluorinated anilines are indispensable building blocks in modern pharmaceutical and agrochemical synthesis, frequently utilized to enhance metabolic stability and lipophilicity in drug candidates. While free-base anilines are notoriously prone to rapid air oxidation (darkening to a resinous mass upon exposure to air and light)[1], converting them to their hydrochloride (HCl) salt forms significantly improves their oxidative stability[2].

However, handling these salts requires rigorous precision due to the unique electronic influence of the fluorine substituent. Fluorine exerts a potent inductive electron-withdrawing effect (-I), which polarizes the C-F bond and reduces the electron density of the aromatic ring and the amine nitrogen[3]. This reduced basicity means that the resulting hydrochloride salt is highly susceptible to moisture-induced dissociation. When exposed to ambient humidity, the hygroscopic salt absorbs water, triggering partial hydrolysis. This releases corrosive hydrogen chloride (HCl) gas and liberates the oxidation-prone free amine, initiating a cascading degradation process[4].

This guide outlines self-validating protocols designed to mitigate these risks, ensuring compound integrity and operator safety.

Physicochemical Properties & Mechanistic Causality

Understanding the physical properties of these compounds is critical for predicting their behavior on the bench. Below is a representative profile using 4-Fluoroaniline Hydrochloride as the model substrate.

Table 1: Physicochemical & Hazard Profile of 4-Fluoroaniline Hydrochloride
Property / HazardDescription / ValueMechanistic Causality & Handling Impact
Appearance White to grey/brown powderSelf-Validating Indicator: A shift from white to brown indicates moisture ingress, HCl dissociation, and subsequent oxidation of the free amine.
Hygroscopicity Highly hygroscopicAbsorbs atmospheric moisture rapidly. Requires handling under inert gas (Ar/N₂) to prevent hydrolysis and HCl release[4].
Corrosivity Releases trace HClTrace moisture causes HCl off-gassing. Metal spatulas must be avoided, as HCl reacts with steel to release Fe²⁺/Fe³⁺, which catalyzes Fenton-like oxidative degradation.
Storage Temp 2–10 °CRefrigeration suppresses the kinetic rate of both photo-oxidation and thermal degradation[5].
Toxicity Acute Oral/Dermal/InhalationHighly toxic and readily absorbed through the skin. Causes severe eye irritation and is suspected of causing genetic defects[2].

Storage Protocols: A Self-Validating System

To maintain the structural integrity of fluorinated aniline hydrochlorides, the storage environment must eliminate the three primary vectors of degradation: moisture, oxygen, and light.

  • Primary Containment: Store the powder in a tightly sealed amber glass vial. The amber glass blocks UV radiation, preventing photo-catalyzed radical oxidation[5].

  • Atmospheric Control: The headspace of the vial must be purged and backfilled with dry, high-purity Argon or Nitrogen before sealing[4].

  • Cap Integrity: Use caps with PTFE (Teflon) lined septa. Standard rubber or silicone septa will degrade over time due to trace HCl outgassing.

  • Temperature & Secondary Containment: Store the primary vials at 2–10 °C within a secondary desiccator cabinet or a sealed outer container filled with indicating silica gel or Drierite[5]. Self-Validation: If the indicating desiccant changes color (e.g., blue to pink), the secondary containment has failed, and the primary vial's integrity is at risk.

Experimental Protocols: Step-by-Step Handling Methodology

Because these salts are highly sensitive to ambient conditions, dispensing them requires strict adherence to Schlenk or glovebox techniques.

Protocol A: Inert Dispensing Workflow

Prerequisites: Ensure the glovebox or Schlenk line is purged with dry Argon (<1 ppm O₂, <1 ppm H₂O).

  • Step 1: Thermal Equilibration. Remove the secondary containment from the 2–10 °C refrigerator. Crucial: Allow the sealed container to equilibrate to room temperature for at least 30–60 minutes before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold powder, instantly ruining the batch.

  • Step 2: Transfer. Transfer the sealed vial into the inert atmosphere glovebox.

  • Step 3: Non-Metallic Manipulation. Open the vial and dispense the required mass using a clean, dry PTFE or ceramic spatula . Do not use stainless steel spatulas. Trace HCl on the powder surface will react with the metal, introducing transition metal impurities that catalyze rapid degradation.

  • Step 4: Resealing. Wipe the threads of the vial with a dry, lint-free wipe to remove any dust that could compromise the seal. Secure the PTFE-lined cap tightly.

  • Step 5: Return to Storage. Remove the vial from the glovebox, place it immediately back into its desiccated secondary container, and return it to the 2–10 °C refrigerator[4].

HandlingWorkflow A Equilibrate to Room Temp B Transfer to Glovebox (Ar/N2) A->B C Dispense via PTFE Spatula B->C D Seal in Amber Vial w/ Septum C->D E Store at 2-10°C in Desiccator D->E

Workflow for the inert handling and storage of hygroscopic fluorinated aniline hydrochloride salts.

Safety, Toxicity, and Biological Pathways

Fluorinated anilines and their hydrochloride salts pose severe acute and chronic health hazards. They are toxic via ingestion, inhalation, and dermal absorption[2].

The Methemoglobinemia Pathway

The primary acute toxicological concern when handling aniline derivatives is their ability to induce methemoglobinemia. Once absorbed into the bloodstream, hepatic Cytochrome P450 (CYP450) enzymes metabolize the aniline into an N-hydroxylamine intermediate. This highly reactive metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin cannot bind oxygen, leading to rapid systemic tissue hypoxia and cyanosis (blueing of the skin)[1].

Emergency Handling: If skin contact occurs, immediately remove contaminated clothing and wash the area with copious amounts of water for at least 15 minutes[4]. Do not use chemical neutralizers on the skin. Seek immediate medical attention, as the onset of methemoglobinemia can be delayed.

ToxicityPathway Exp Fluorinated Aniline HCL Exposure CYP Hepatic CYP450 N-Hydroxylation Exp->CYP Metab N-Hydroxylamine Metabolite CYP->Metab Ox Hemoglobin (Fe2+) Oxidation Metab->Ox MetHb Methemoglobin (Fe3+) Formation Ox->MetHb Hyp Tissue Hypoxia & Cyanosis MetHb->Hyp

Hepatic bioactivation and methemoglobinemia toxicity pathway of fluorinated anilines.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6115, Aniline." PubChem. URL: [Link]

  • Loba Chemie. "ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS." Loba Chemie Pvt. Ltd. URL:[Link]

Sources

Troubleshooting & Optimization

Preventing degradation of difluoromethoxy group under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of the Difluoromethoxy (-OCF₂H) Group Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently address challenges regarding the stability of the difluoromethoxy (-OCF₂H) group. Widely utilized in medicinal chemistry to enhance lipophilicity and block metabolic hotspots, the -OCF₂H moiety is inherently robust[1]. However, researchers occasionally observe unexpected degradation during acidic synthetic steps or formulation. This guide dissects the causality behind these events, distinguishing between direct -OCF₂H cleavage and acid-catalyzed degradation of the parent scaffold.

Frequently Asked Questions (FAQs)

Q1: Is the difluoromethoxy group inherently unstable in acidic environments? A1: No. The -OCF₂H group is highly resistant to standard acidic hydrolysis compared to a standard methoxy (-OCH₃) group. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity of the ether oxygen. This makes protonation—a prerequisite for typical ether cleavage—highly unfavorable[1].

Q2: What specific acidic conditions will cause direct cleavage of the -OCF₂H group? A2: Direct deconstructive C-O bond cleavage typically requires extreme conditions. Prolonged heating with strong concentrated Brønsted acids (e.g., 48% HBr in acetic acid at elevated temperatures) will eventually cleave the ether[2]. Furthermore, strong Lewis acids (e.g., AlCl₃, BBr₃) can coordinate with the oxygen and mediate the transfer or cleavage of the -CF₂H group[3].

Q3: My compound degraded in mild acid (pH 3-5), but it contains an -OCF₂H group. What happened? A3: You are likely observing the degradation of the parent scaffold, not the -OCF₂H group itself. A classic example is the proton pump inhibitor Pantoprazole. While the -OCF₂H group on its benzimidazole ring is entirely stable, the molecule's sulfoxide linkage is highly acid-labile. At pH < 5, protonation of the pyridine nitrogen triggers an intramolecular rearrangement into a reactive sulfenic acid and cyclic sulfenamide[4]. Always evaluate the entire molecule for acid-sensitive pharmacophores.

Q4: Can neighboring functional groups accelerate -OCF₂H hydrolysis? A4: Yes. Neighboring group participation can drastically alter stability. For instance, in 2-difluoromethoxy-3-sulfamoyloxyestratriene derivatives, hydrogen bonding between the acidic -OCF₂H proton and a neighboring oxygen can accelerate the cleavage of adjacent leaving groups or facilitate water-assisted hydrolysis of the scaffold[5].

Data Presentation: Stability Profile

Table 1: Stability Matrix of the Difluoromethoxy Group (-OCF₂H) Under Various Conditions

Condition TypeRepresentative ReagentsTemperature-OCF₂H StabilityPrimary Mechanism of Degradation (If Applicable)
Mild Brønsted Acid TFA, AcOH, Citric Acid20–40 °CHighly Stable N/A (Oxygen basicity is too low for protonation)
Strong Brønsted Acid 48% HBr, Conc. HI> 80 °CLabile Protonation followed by nucleophilic attack (S_N2)
Strong Lewis Acid AlCl₃, BBr₃, BCl₃0–25 °CLabile Lewis acid coordination to oxygen; C-O bond cleavage
Aqueous Base NaOH, KOH (pH > 10)20–60 °CHighly Stable N/A (Resistant to basic hydrolysis)
Oxidative Stress H₂O₂, mCPBA20–50 °CHighly Stable N/A (Fluorine atoms protect against oxidation)

Troubleshooting Guide: Identifying Degradation Root Causes

When degradation is observed during an acidic step, follow this logical workflow to isolate the variable causing the failure.

Troubleshooting Start Observe Degradation in Acidic Step CheckAcid Identify Acid Type Start->CheckAcid Lewis Strong Lewis Acid (e.g., AlCl3, BBr3) CheckAcid->Lewis Bronsted Strong Brønsted Acid (e.g., 48% HBr, HI) CheckAcid->Bronsted Mild Mild Acid (e.g., TFA, AcOH, pH 4-6) CheckAcid->Mild LewisSol Direct C-O Cleavage. Switch to milder Lewis acid or alternative protecting group. Lewis->LewisSol BronstedSol Thermal Cleavage. Lower temperature or switch to non-aqueous acid. Bronsted->BronstedSol MildSol Scaffold Degradation. Check for acid-labile pharmacophores (e.g., sulfoxide) or neighboring group participation. Mild->MildSol

Logical troubleshooting workflow for identifying the root cause of -OCF₂H degradation.

Experimental Protocol: Safe Acidic Workup for -OCF₂H Containing Compounds

Objective: Perform an acidic quench and extraction without exposing the difluoromethoxy ether to localized high acidity or thermal stress. Causality: Exothermic quenching of reactions with concentrated acids can create localized hot spots where the effective pH drops below 1, leading to transient thermal cleavage of the C-O bond. This protocol is designed as a self-validating system to prevent thermal and pH shock.

Step-by-Step Methodology:

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath before any acid addition. Reason: Thermal energy dramatically lowers the activation barrier for ether cleavage.

  • Buffer Selection: Instead of using 1M HCl for quenching, prepare a 10% w/v aqueous citric acid solution or a saturated ammonium chloride (NH₄Cl) solution. Reason: These mild Brønsted acids maintain the pH between 4 and 6, preventing the protonation of the weakly basic -OCF₂H oxygen.

  • Controlled Addition: Add the quenching buffer dropwise while maintaining vigorous stirring (≥ 500 rpm). Reason: Vigorous stirring prevents localized pooling of the acid, ensuring the compound is not subjected to micro-environments of extreme pH.

  • Phase Separation: Extract the aqueous layer with a non-polar organic solvent (e.g., MTBE or Ethyl Acetate). Reason: Immediate extraction partitions the -OCF₂H compound into the organic phase, physically separating it from the aqueous acidic environment.

  • Neutralization Wash: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase pH is ~7.5 (verify with pH paper).

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35 °C.

Case Study: Scaffold Instability vs. Group Instability

To further illustrate the difference between the stability of the -OCF₂H group and the parent molecule, consider the degradation pathway of Pantoprazole. The -OCF₂H group remains intact, but the acidic environment destroys the molecule via the sulfoxide linkage[4].

Pathway PPI Pantoprazole (Stable -OCF2H) Protonation Protonation of Pyridine Nitrogen (pH < 5) PPI->Protonation Acidic Medium Rearrangement Intramolecular Rearrangement Protonation->Rearrangement Sulfenic Sulfenic Acid Intermediate Rearrangement->Sulfenic Sulfenamide Cyclic Sulfenamide (Irreversible Degradation) Sulfenic->Sulfenamide Covalent Binding

Acid-catalyzed degradation pathway of Pantoprazole highlighting scaffold instability.

References

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.[Link]

  • Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes - ResearchGate. [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - Journal of the American Chemical Society.[Link]

  • Stability of proton pump inhibitors in various dosage forms: A review - International Journal of Chemical Studies. [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. [Link]

Sources

Technical Support Center: Removing Impurities from 3-Benzyl-4-(difluoromethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol repository specifically for the purification of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride . This guide is tailored for researchers and drug development professionals who require high-purity intermediates for downstream synthesis.

In organic synthesis, treating a symptom (e.g., "my product is dark brown") without understanding the underlying chemical causality often leads to poor yields. This guide emphasizes the mechanistic reasons behind impurity formation and provides self-validating protocols to ensure your purification workflows are robust and reproducible.

Compound Profiling & Quantitative Data

Understanding the physicochemical properties of your target compound is the foundation of any logical purification strategy. The difluoromethoxy group (-OCHF₂) is unique: its highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, but the oxygen atom can donate electron density into the aromatic ring via resonance[1]. The hydrochloride salt form ensures water solubility, but the free base is highly soluble in organic solvents.

Table 1: Quantitative Physicochemical Parameters
ParameterValueReference
CAS Registry Number 1052549-39-9[2]
Molecular Weight (HCl Salt) 285.72 g/mol [2]
Optimal Freebasing pH > 9.0[3]
Vacuum Drying Temperature 60–80 °C[4]
Aniline Core pKa (approx) ~4.60 (Base Aniline)[5]
Table 2: Common Impurities and Removal Strategies
Impurity TypeCausality / OriginRemoval Strategy
Regioisomers Non-selective benzylation during upstream synthesis.Fractional crystallization of the HCl salt or column chromatography of the free base.
Colored Oxidation Products Aerial oxidation of the electron-rich aniline core into quinone-imines over time[5].Activated carbon treatment during recrystallization[3].
Inorganic Salts Neutralization steps or carryover from nitro-reduction (e.g., Fe/HCl)[6].Acid-base extraction; inorganic salts partition into the aqueous layer[3].

Troubleshooting Guide & FAQs

Q1: My 3-benzyl-4-(difluoromethoxy)aniline hydrochloride has turned dark brown. How do I remove these colored impurities without losing significant yield? A1: The dark coloration is caused by the aerial oxidation of the aniline core into highly conjugated quinone-imines or azo compounds[5]. Because these impurities are often present in trace amounts but have high molar absorptivity, they cause intense discoloration. Causality & Solution: Dissolve the crude hydrochloride salt in a minimum volume of hot polar solvent. Add 5-10% w/w activated carbon and boil for 5-10 minutes. The highly conjugated, planar oxidation products strongly adsorb to the porous carbon surface via


 stacking[3]. Filter hot through a Celite pad to remove the carbon, then allow the filtrate to crystallize.

Q2: Can I purify the hydrochloride salt directly using silica gel column chromatography? A2: No. Direct purification of amine hydrochlorides on standard normal-phase silica gel is highly discouraged[3]. Causality: The highly polar anilinium ion (


) binds irreversibly to the weakly acidic silanol groups (-SiOH) on the silica gel surface through strong ionic and hydrogen bonding interactions[3]. This results in severe peak tailing, poor resolution, and low recovery. You must first convert the salt to the free base via an alkaline wash (pH > 9), perform the chromatography, and then regenerate the hydrochloride salt[3].

Q3: How do I ensure the compound is completely dry without causing thermal degradation? A3: Aniline hydrochlorides can be hygroscopic and may trap solvent within the crystal lattice, but excessive heat can cause the salt to dissociate or oxidize[5]. Solution: Dry the purified salt in a vacuum oven at 60-80 °C for 4-8 hours[4]. The combination of heat and reduced pressure effectively drives off water and residual organic solvents while minimizing thermal stress[4].

Q4: What is the best way to reform the hydrochloride salt after freebasing? A4: While aqueous HCl can be used, it risks introducing water that is difficult to remove. Solution: Reforming the hydrochloride salt using anhydrous 2.0 M HCl in diethyl ether or dioxane is mechanistically superior[7]. It completely avoids the risk of hydrolyzing the difluoromethoxy group and simplifies the final drying step by precipitating the salt directly out of the organic phase[7].

Self-Validating Experimental Protocol

The following protocol details the acid-base extraction and anhydrous salt reformation workflow. Every step includes a self-validating checkpoint to ensure the system is functioning as intended.

Protocol: Acid-Base Extraction and Anhydrous Salt Reformation

Objective: To remove inorganic salts, highly polar impurities, and non-basic organics from crude 3-benzyl-4-(difluoromethoxy)aniline hydrochloride.

Materials:

  • Crude 3-benzyl-4-(difluoromethoxy)aniline hydrochloride

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (

    
    )
    
  • 2.0 M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Dissolution & Freebasing: Suspend the crude hydrochloride salt in distilled water. Slowly add 1 M NaOH solution dropwise while stirring vigorously until the aqueous phase is strongly basic[3].

    • Self-Validation Checkpoint: Test the aqueous phase with pH paper. The pH must be > 9[3]. The previously soluble salt will form an oily suspension as the water-insoluble free base is generated.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of EtOAc and shake vigorously, venting frequently. Allow the layers to separate[3].

    • Self-Validation Checkpoint: Spot the aqueous layer on a TLC plate and develop it in 20% EtOAc/Hexanes. Visualize under UV light. A lack of UV-active spots confirms complete extraction of the aniline into the organic phase.

  • Washing & Drying: Collect the organic (top) layer. Wash it once with an equal volume of brine to remove residual water and water-soluble impurities. Transfer the organic layer to an Erlenmeyer flask and add anhydrous

    
    . Swirl for 5 minutes.
    
    • Self-Validation Checkpoint: The organic solution should transition from slightly cloudy to completely transparent, and the

      
       should be free-flowing, indicating all residual water has been absorbed.
      
  • Filtration & Concentration: Filter the dried organic solution through a fluted filter paper to remove the drying agent. Concentrate the solution under reduced pressure to a minimal volume, but do not dry completely.

  • Salt Reformation: Cool the concentrated organic solution in an ice bath. Slowly add 2.0 M HCl in diethyl ether dropwise with continuous stirring[7]. The pure 3-benzyl-4-(difluoromethoxy)aniline hydrochloride will immediately precipitate as an off-white solid.

    • Self-Validation Checkpoint: Continue adding the HCl solution until no further precipitation is observed upon addition of a new drop. This indicates complete conversion back to the hydrochloride salt.

  • Isolation & Drying: Collect the precipitated salt via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of cold, dry diethyl ether. Transfer the solid to a vacuum oven and dry at 60 °C for 6 hours[4].

    • Self-Validation Checkpoint: Weigh the solid periodically. Drying is complete when a constant mass is achieved between two successive weighings.

Purification Workflow Visualization

The following diagram illustrates the logical flow of the acid-base extraction and salt reformation process.

PurificationWorkflow CrudeSalt Crude 3-Benzyl-4-(difluoromethoxy)aniline HCl (Contains inorganic & organic impurities) Freebasing Add 1M NaOH (aq) Adjust to pH > 9 CrudeSalt->Freebasing Extraction Extract with EtOAc Separate Layers Freebasing->Extraction AqueousLayer Aqueous Layer (Inorganic Salts, Polar Impurities) [DISCARD] Extraction->AqueousLayer Bottom Phase OrganicLayer Organic Layer (Free Amine, Non-polar Impurities) Extraction->OrganicLayer Top Phase WashingDrying Wash with Brine Dry over Anhydrous Na2SO4 Filter OrganicLayer->WashingDrying CarbonTreatment Optional: Activated Carbon Treatment (Removes colored oxidation products) WashingDrying->CarbonTreatment SaltFormation Add 2.0 M HCl in Diethyl Ether (Ice Bath) CarbonTreatment->SaltFormation Precipitation Precipitation of Pure HCl Salt SaltFormation->Precipitation FiltrationDrying Vacuum Filtration Dry at 60 °C to constant mass Precipitation->FiltrationDrying PureProduct Pure 3-Benzyl-4-(difluoromethoxy)aniline HCl (Target Compound) FiltrationDrying->PureProduct

Workflow for the acid-base purification and salt reformation of aniline hydrochlorides.

References

  • ACS Publications. "An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053". Source: Organic Process Research & Development. URL:[Link]

  • Reddit Chemistry Community. "Purify and dry aniline?". Source: r/chemistry. URL:[Link]

  • LookChem. "Purification of Aniline". Source: Chempedia. URL:[Link]

Sources

Resolving hygroscopic nature of aniline hydrochloride salts in lab settings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aniline Hydrochloride Salts Topic: Resolving Hygroscopic Challenges in Laboratory Settings Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Hygroscopic Challenge

Aniline hydrochloride (


) is a fundamental intermediate in organic synthesis, particularly in the formation of diazonium salts and dyes. However, its utility is often compromised by its hygroscopic nature. When exposed to ambient humidity, the salt absorbs moisture, leading to three critical failures:
  • Stoichiometric Drift: Absorbed water adds mass without adding moles of reagent, causing under-loading in reactions.

  • Oxidative Degradation: Moisture facilitates the oxidation of the aniline moiety, turning the white crystals into a green/grey "aniline black" sludge.

  • Process Instability: Clumping prevents free-flowing transfer, complicating automated dosing systems.

This guide provides a self-validating framework to handle, purify, and store aniline hydrochloride, ensuring the integrity of your experimental data.

Module 1: Storage & Handling (Preventative Protocols)

Q: How can I accurately weigh aniline hydrochloride without it absorbing water during the process?

A: The rate of moisture uptake depends on surface area and relative humidity. You must minimize the "time-to-transfer."

  • The "Tare-First" Protocol: Do not tare the balance with the empty weigh boat on it while the reagent bottle is open.

    • Place a weighing boat on the balance and tare it.

    • Open the aniline hydrochloride container only when ready.

    • Transfer the approximate amount rapidly. Close the stock container immediately.

    • Record the exact weight. Do not try to add small amounts to reach a perfect integer (e.g., 1.000 g). It is scientifically more rigorous to record 1.032 g and adjust your solvent volume than to keep the hygroscopic salt exposed while trying to hit a target mass.

  • Inert Atmosphere: For critical GMP applications, weighing should be performed in a glovebox or a glove bag purged with nitrogen.

Q: My stock bottle shows signs of clumping. Is it safe to use?

A: Clumping is the first physical indicator of moisture uptake.

  • If the crystals are white but clumpy: The material is wet but chemically intact. It must be dried (see Module 2) before use to correct the molecular weight basis.

  • If the crystals are green/grey: Oxidation has occurred.[1] The material requires recrystallization.[2][3][4] Using oxidized salt can introduce radical impurities that poison palladium catalysts in cross-coupling reactions.

Module 2: Remediation (Purification & Drying)[4][5]

Q: What is the most effective protocol for purifying oxidized (colored) aniline hydrochloride?

A: Recrystallization is the gold standard. We utilize a solvent-antisolvent system (Ethanol/Diethyl Ether) to maximize recovery while rejecting oxidized impurities.

Protocol: Ethanol-Ether Recrystallization

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling absolute ethanol.

  • Decolorization: If the solution is dark, add activated charcoal (1-2% w/w) and stir at reflux for 5 minutes.

    • Mechanism:[5] The porous carbon adsorbs high-molecular-weight colored oxidation byproducts.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the charcoal.

  • Crystallization: Allow the filtrate to cool to room temperature. Slowly add diethyl ether (antisolvent) until turbidity persists. Cool to 0°C.

  • Isolation: Filter the white needles under nitrogen (to prevent immediate re-wetting) and wash with cold ether.

Q: How do I dry the salt without decomposing it?

A: Aniline hydrochloride melts/sublimes around 198°C but can release HCl gas at lower temperatures if wet. Vacuum drying is required to lower the thermal stress.[1]

Table 1: Drying Methodologies

MethodConditionsBest ForRisk Factor
Vacuum Desiccator Room Temp,

or KOH desiccant, High Vacuum (<1 mbar)
Small batches (<10g), Maintenance of dry samplesLow. Slowest method (24-48h).
Vacuum Oven 60-65°C, <10 mbarBulk drying, removing solvent after recrystallizationModerate. Monitor temp to prevent sublimation.
Convection Oven 105°C, Ambient PressureNOT RECOMMENDED High. Promotes oxidation and hydrolysis.

Module 3: Experimental Impact

Q: How does moisture in aniline hydrochloride affect Diazotization reactions?

A: In diazotization (conversion to


), stoichiometry is critical.
  • Acid Balance: If the salt is wet, you are adding less HCl than calculated. Diazotization requires excess acid to prevent the formation of triazenes (

    
    ) via coupling of the diazonium salt with unreacted amine.
    
  • Temperature Control: The dissolution of aniline hydrochloride in water is endothermic, but the subsequent reaction with nitrite is exothermic. Excess water alters the thermal mass, potentially masking exotherms that lead to decomposition.

Visualizations

Figure 1: Purification Workflow

This flowchart illustrates the critical decision points between simple drying and full recrystallization.[2][4]

PurificationWorkflow Start Inspect Aniline HCl Stock CheckColor Is the solid colored (Green/Grey)? Start->CheckColor CheckClumps Is the solid clumped? CheckColor->CheckClumps No (White) Recryst Recrystallization Required (Ethanol/Ether) CheckColor->Recryst Yes (Oxidized) Dry Vacuum Oven Drying (60°C, <10 mbar) CheckClumps->Dry Yes (Hydrated) Use Ready for Synthesis (Store in Desiccator) CheckClumps->Use No (Free Flowing) Charcoal Activated Charcoal Treatment Recryst->Charcoal Dissolve in Hot EtOH Charcoal->Dry Filter & Crystallize Dry->Use

Caption: Decision logic for remediating aniline hydrochloride based on physical appearance.

Figure 2: Solubility & Solvent Selection

Visualizing the solubility differential that drives the recrystallization process.

SolubilityLogic AnilineSalt Aniline Hydrochloride Ethanol Ethanol (Solvent) High Solubility (Hot) AnilineSalt->Ethanol Dissolves Ether Diethyl Ether (Anti-Solvent) Insoluble AnilineSalt->Ether Precipitates Water Water Soluble (Avoid for drying) AnilineSalt->Water Dissolves/Hydrolyzes

Caption: Solvent interaction map. Ethanol is used to dissolve; Ether is used to force crystallization.

References

  • BenchChem. (2025). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from 1[1]

  • Sigma-Aldrich. (n.d.). Anilinium chloride for synthesis: Product Properties and Solubility. Retrieved from 6

  • Flinn Scientific. (2014). Safety Data Sheet (SDS): Aniline Hydrochloride. Retrieved from 7

  • National Institutes of Health (NIH). (2021). Aniline and Aniline Hydrochloride: Chemical and Physical Properties. IARC Monographs. Retrieved from 8

  • International Labour Organization (ILO). (2021). ICSC 1013 - Aniline Hydrochloride.[9][10] International Chemical Safety Cards. Retrieved from 9

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Benzyl-4-(difluoromethoxy)aniline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-benzyl-4-(difluoromethoxy)aniline hydrochloride (C₁₄H₁₃F₂NO · HCl).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, offers a detailed interpretation of the spectral data, and compares the utility of ¹H NMR with other key analytical techniques for the structural elucidation of this multifaceted molecule.

Introduction: The Molecular Blueprint

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is an aromatic amine salt featuring a unique combination of functional groups: a benzyl substituent, a difluoromethoxy group, and an aniline core protonated to its hydrochloride salt. This structure presents an interesting case for ¹H NMR analysis, as each functional group imparts distinct and predictable effects on the resulting spectrum. Accurate structural verification and purity assessment are paramount in research and development, and ¹H NMR spectroscopy stands as a primary tool for providing a detailed proton environment map of the molecule.

Theoretical ¹H NMR Analysis: Predicting the Spectrum

Before stepping into the lab, a theoretical prediction of the ¹H NMR spectrum provides a critical roadmap for interpretation. The analysis is based on the distinct electronic environments of the protons in the molecule. The hydrochloride salt form significantly influences the spectrum, particularly the aromatic and amine protons, by converting the electron-donating -NH₂ group into an electron-withdrawing -NH₃⁺ group.[3][4]

The expected proton signals for 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride, when dissolved in a suitable solvent like DMSO-d₆, are summarized below. DMSO-d₆ is an ideal choice for hydrochloride salts due to its high polarity, which aids in dissolution, and its ability to slow down the exchange of the acidic -NH₃⁺ protons, sometimes allowing for their observation.[5]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale for Prediction
H on -OCH F₂~6.8 - 7.6Triplet (t)1HThe proton is on a carbon bonded to an oxygen and two highly electronegative fluorine atoms, causing a significant downfield shift. It is coupled to two equivalent fluorine atoms, resulting in a triplet (due to ¹⁹F, which has I=1/2, following the n+1 rule).[6]
Benzyl -CH₂ -~4.0Singlet (s)2HThese benzylic protons are adjacent to an aromatic ring, which deshields them.[7] With no adjacent protons, the signal appears as a singlet.
Benzyl Ring Protons (C₆H₅ )~7.2 - 7.4Multiplet (m)5HThese protons on the unsubstituted benzyl ring will appear in the typical aromatic region. The signals will likely overlap, presenting as a complex multiplet.[8]
Aniline Ring Protons~7.0 - 7.5Multiplets (m)3HThe protons on the substituted aniline ring are deshielded due to the aromatic ring current and the electron-withdrawing effects of the -NH₃⁺ and -OCHF₂ groups. Their specific shifts and coupling patterns will depend on their relative positions.
Ammonium Protons (-NH₃ ⁺)Variable, broad (~8-10)Broad Singlet (br s)3HThese protons are acidic and can undergo chemical exchange. The nitrogen atom's quadrupole moment also contributes to signal broadening. Their chemical shift is highly dependent on solvent, concentration, and temperature.[9]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a systematic approach to data acquisition. The following protocol is designed to ensure reproducibility and high fidelity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh 5-10 mg of the hydrochloride salt. B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). A->B C 3. Vortex until fully dissolved. B->C D 4. Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube. C->D E 5. Insert the tube into the NMR spectrometer (e.g., 400 MHz). D->E Transfer to Spectrometer F 6. Lock and shim the instrument to optimize magnetic field homogeneity. E->F G 7. Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans). F->G H 8. Process the data (Fourier transform, phase correction, and baseline correction). G->H

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh between 5-10 mg of 3-benzyl-4-(difluoromethoxy)aniline hydrochloride. For ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio while avoiding issues of increased viscosity that can broaden spectral lines.[10]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, to the sample vial.[11] The choice of solvent is critical; it must dissolve the sample without its own signals obscuring important regions of the spectrum.[12] A comprehensive list of solvent residual peaks can be found in publications by Gottlieb, Kotlyar, and Nudelman.[13][14]

  • Homogenization: Vortex the sample gently until the solid is completely dissolved. A clear, homogenous solution is essential for acquiring sharp, well-resolved NMR signals.

  • Filtration: To remove any suspended particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution. A simple and effective method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]

  • Data Acquisition: Insert the sample into a standard NMR spectrometer (e.g., 400 or 500 MHz). After locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize its homogeneity, acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline corrections to yield the final spectrum.

Spectral Interpretation: Decoding the Signals

Interpreting the spectrum involves assigning each signal to a specific set of protons in the molecule based on its chemical shift, integration, and multiplicity.

Key Spectral Features:

  • Difluoromethoxy Proton (-OCHF₂): This is often the most diagnostic signal. Expect a triplet in the downfield region (typically δ 6.8-7.6 ppm) with a characteristic large coupling constant (²JHF ≈ 72 Hz).[6] Its integration should correspond to one proton.

  • Aromatic Protons (Ar-H): Two distinct sets of aromatic signals will be present.

    • Benzyl Ring (C₆H₅-): A complex multiplet integrating to 5 protons, usually found between δ 7.2 and 7.4 ppm.

    • Substituted Aniline Ring: Three protons exhibiting more complex splitting patterns due to their fixed positions and differing electronic environments. These will likely appear as distinct multiplets in the δ 7.0-7.5 ppm range.

  • Benzylic Protons (-CH₂-): A sharp singlet integrating to 2 protons, typically around δ 4.0 ppm.[7] Its downfield shift is due to the deshielding effect of the adjacent aromatic ring.

  • Ammonium Protons (-NH₃⁺): A broad singlet, often found further downfield (δ 8-10 ppm in DMSO-d₆). This signal's breadth is due to quadrupolar broadening and potential chemical exchange. Adding a drop of D₂O to the NMR tube will cause this peak to disappear as the protons exchange with deuterium, a classic method for confirming the identity of N-H or O-H protons.[9]

  • Solvent and Water Peaks: Identify the residual solvent peak (DMSO-d₅ is a quintet at δ ~2.50 ppm) and the water peak (a broad singlet, often around δ ~3.33 ppm in DMSO-d₆).[16]

A Comparative Guide: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often relies on a multi-technique approach. The following guide compares ¹H NMR with other common analytical methods for this specific molecule.

G cluster_main Structural Elucidation Workflow Compound 3-Benzyl-4-(difluoromethoxy) aniline hydrochloride NMR ¹H NMR - Proton environment - Connectivity (J-coupling) - Stoichiometry (Integration) Compound->NMR C13 ¹³C NMR - Carbon count - Carbon types (sp², sp³) - Symmetry Compound->C13 MS Mass Spec - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern Compound->MS IR IR Spec - Functional Groups (N-H, C-O, C-F, Ar) Compound->IR Structure Confirmed Structure NMR->Structure C13->Structure MS->Structure IR->Structure

Caption: Complementary nature of analytical techniques for structural confirmation.

Technique Strengths for this Molecule Limitations for this Molecule
¹H NMR Spectroscopy - Provides detailed information on the proton framework. - Confirms the presence and ratio of all proton-containing groups (benzyl, aniline, -OCHF₂). - Splitting patterns reveal proton connectivity.- Signal overlap in the aromatic region can complicate precise assignment without 2D NMR. - Provides no direct information about the carbon skeleton or non-protonated atoms.
¹³C NMR Spectroscopy - Determines the exact number of unique carbon atoms. - Distinguishes between aromatic and aliphatic carbons. - The C-F coupling of the difluoromethoxy carbon provides a diagnostic signal.- Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - Does not provide information on proton connectivity.
Mass Spectrometry (MS) - Accurately determines the molecular weight of the free base. - High-Resolution MS (HRMS) can confirm the elemental formula (C₁₄H₁₃F₂NO). - Fragmentation patterns can help identify the benzyl and aniline substructures.- Does not distinguish between isomers. - Provides no information on the 3D arrangement or connectivity of atoms.
Infrared (IR) Spectroscopy - Quickly confirms the presence of key functional groups: N-H stretches (as -NH₃⁺), C-O and C-F stretches from the difluoromethoxy group, and C-H stretches from aromatic and aliphatic groups.- Provides limited information on the overall molecular structure and connectivity. - The "fingerprint" region can be complex and difficult to interpret fully.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the analysis of 3-benzyl-4-(difluoromethoxy)aniline hydrochloride. It offers an unparalleled level of detail regarding the proton environments within the molecule, enabling confirmation of the presence and relative arrangement of the benzyl, difluoromethoxy, and aniline moieties. The predicted spectrum, guided by established chemical principles, aligns closely with the data obtained through a robust experimental protocol. While powerful, ¹H NMR is most effective when used in concert with complementary techniques like ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to provide an unambiguous and comprehensive structural characterization, ensuring the highest level of scientific integrity in research and development.

References

  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link][13][14][17]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from [Link]

  • PubChem. (n.d.). Aniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link][16]

  • University of Ottawa. (n.d.). Sample preparation for NMR. Retrieved from [Link][11]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link][12]

  • e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link][7]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link][6]

  • Beilstein Journals. (2017). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E). Retrieved from [Link][8]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link][15]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link][10]

  • University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. Department of Chemistry. Retrieved from [Link][18]

  • University of Calgary. (n.d.). ¹H NMR chemical shift ppm table. Retrieved from [Link][9]

Sources

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 3-Benzyl-4-(difluoromethoxy)aniline Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide to Achieving Robust and Reliable Purity Analysis

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a molecule like 3-Benzyl-4-(difluoromethoxy)aniline, a substituted aniline derivative with applications in medicinal chemistry, a robust and reliable analytical method is not just a regulatory requirement but a cornerstone of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in establishing a scientifically sound purity assay.

The unique structural features of 3-Benzyl-4-(difluoromethoxy)aniline, including the aromatic rings, the basic aniline moiety, and the polar difluoromethoxy group, present a distinct set of challenges and opportunities in chromatographic separation.[1][2][3] This guide will dissect the critical aspects of method development, from column and mobile phase selection to the establishment of a stability-indicating method through forced degradation studies.

The Foundation: Understanding the Analyte and the Goal

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. 3-Benzyl-4-(difluoromethoxy)aniline is an aromatic amine, a class of compounds known for potential interactions with residual silanols on silica-based HPLC columns, which can lead to poor peak shape.[4] The presence of fluorine atoms can also influence retention behavior, suggesting that alternative stationary phases beyond the traditional C18 might offer unique selectivity.[5][6]

The primary objective is to develop a stability-indicating HPLC method. This means the method must be able to separate the main analyte from its potential impurities and degradation products, ensuring that the measured purity is an accurate reflection of the sample's quality.[7][8][9]

Strategic Column Selection: Beyond the C18 Workhorse

While the C18 column is the most widely used stationary phase in reversed-phase HPLC, it may not always provide the optimal selectivity for complex separations involving fluorinated and aromatic compounds.[10] A systematic comparison of different column chemistries is therefore a critical first step.

Comparative Column Screening:

Stationary PhasePrimary Interaction Mechanism(s)Expected Performance for 3-Benzyl-4-(difluoromethoxy)aniline
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsGood general-purpose retention for the non-polar benzyl and aniline core. Potential for peak tailing due to silanol interactions with the basic aniline.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsEnhanced selectivity for the aromatic rings in the analyte and potential impurities. Can provide different elution orders compared to C18.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and hydrophobic interactionsOffers unique selectivity for halogenated compounds and those with aromatic functionalities.[5] Can be particularly effective in separating structurally similar compounds.
Cyano (CN) Dipole-dipole interactions, weak hydrophobic interactionsCan be used in both reversed-phase and normal-phase modes. May offer alternative selectivity for polar impurities.

Experimental Protocol: Column Screening

A standardized gradient method is employed to rapidly assess the selectivity of different columns.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm (or using a Photo Diode Array (PDA) detector for comprehensive spectral analysis)

  • Injection Volume: 5 µL

  • Sample: 3-Benzyl-4-(difluoromethoxy)aniline (1 mg/mL in 50:50 Acetonitrile:Water)

dot graph TD { subgraph Method_Development_Workflow A[Analyte Characterization] --> B{Column Screening}; B --> C1[C18]; B --> C2[Phenyl-Hexyl]; B --> C3[Pentafluorophenyl]; C1 --> D{Mobile Phase Optimization}; C2 --> D; C3 --> D; D --> E[Detector Optimization]; E --> F[Forced Degradation Studies]; F --> G[Method Validation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C1 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C2 fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style C3 fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "HPLC Method Development Workflow"

Mobile Phase Optimization: The Key to Resolution

Once a promising column is selected, the mobile phase composition is fine-tuned to achieve optimal separation. Key parameters to consider include the organic modifier, pH, and buffer concentration.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Separation of Aromatic Amines
Acetonitrile Aprotic, lower viscosity, lower UV cutoffOften preferred for its better peak shape and lower backpressure.[4] Its aprotic nature minimizes potential reactions with the analyte.
Methanol Protic, higher viscosity, higher UV cutoffCan offer different selectivity due to its hydrogen-bonding capabilities. May be useful for resolving specific impurity pairs.[10]

pH Control: Mitigating Peak Tailing

For basic compounds like anilines, controlling the mobile phase pH is critical to suppress the ionization of the amine group and minimize interactions with residual silanols.[4] An acidic mobile phase (pH 2.5-4) is generally recommended.[4]

Experimental Protocol: Mobile Phase Optimization

Using the most promising column from the screening phase:

  • Evaluate Organic Modifiers: Compare gradients using acetonitrile and methanol as the organic modifier (Mobile Phase B).

  • Optimize pH: Prepare Mobile Phase A with different acid modifiers (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid, or a phosphate buffer at pH 3.0) and assess the impact on peak shape and retention time.

  • Fine-tune Gradient: Adjust the gradient slope and duration to maximize the resolution between the main peak and any observed impurities.

Ensuring Specificity: Forced Degradation Studies

To establish a method as "stability-indicating," it must be demonstrated that it can separate the API from its degradation products.[7][8] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions to intentionally generate degradants.[9][11][12]

ICH Q1A(R2) Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C

  • Base Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80 °C

  • Photostability: Exposure to UV and visible light (ICH Q1B)[12]

Experimental Protocol: Forced Degradation

  • Prepare solutions of 3-Benzyl-4-(difluoromethoxy)aniline under each of the stress conditions.

  • Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the stressed samples using the optimized HPLC method.

  • Utilize a PDA detector to assess peak purity and identify the formation of new peaks.[13][14][15]

dot graph TD { subgraph Forced_Degradation_Pathway A[3-Benzyl-4-(difluoromethoxy)aniline] --> B{Stress Conditions}; B --> C1[Acid Hydrolysis]; B --> C2[Base Hydrolysis]; B --> C3[Oxidation]; B --> C4[Thermal]; B --> C5[Photolytic]; C1 --> D[Degradation Products]; C2 --> D; C3 --> D; C4 --> D; C5 --> D; D --> E{HPLC Analysis}; E --> F[Peak Purity Assessment]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C1 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C2 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C3 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C4 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C5 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Forced Degradation Workflow"

Interpreting the Results: A Comparative Analysis

The following table presents hypothetical data from a comparative study to illustrate the selection process.

MethodColumnMobile Phase BResolution (Main Peak vs. Closest Impurity)Peak Asymmetry (Main Peak)
Method 1 C18Acetonitrile1.81.5
Method 2 Phenyl-HexylAcetonitrile2.51.2
Method 3 Pentafluorophenyl Acetonitrile > 3.0 1.1
Method 4 PentafluorophenylMethanol2.21.3

In this example, Method 3 , utilizing a Pentafluorophenyl column with an acetonitrile gradient, demonstrates superior resolution and peak shape, making it the most suitable candidate for a robust purity method.

Conclusion: A Pathway to a Validated Method

The development of a reliable HPLC method for the purity determination of 3-Benzyl-4-(difluoromethoxy)aniline is a systematic process that requires a thorough understanding of the analyte's chemistry and the principles of chromatography. By systematically screening different column chemistries, optimizing the mobile phase, and rigorously testing the method's stability-indicating capabilities through forced degradation studies, a robust and scientifically sound analytical method can be established. This guide provides a framework for this process, emphasizing the importance of a comparative approach to ensure the selection of the most appropriate chromatographic conditions for this unique molecule. The ultimate goal is a validated method that consistently provides accurate and reliable purity data, safeguarding the quality and safety of the final drug product.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks.
  • Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. (2013, August 15). PubMed.
  • Verifying peak purity in HPLC. (n.d.). Analytics-Shop.
  • Peak Purity Analysis. (n.d.). Element Lab Solutions.
  • Peak purity in hplc. (2021, February 3). Pharmaguideline Forum.
  • Technical Support Center: HPLC Purification of Aniline Mustard Derivatives. (n.d.). Benchchem.
  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (2020, December 19). Chromatography Online.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. (n.d.). Benchchem.
  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008, September 15). PubMed.
  • Forced Degradation Testing. (n.d.). SGS Thailand.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters Corporation.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). RSC Publishing.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate.
  • C8-Fluorine HPLC Column. (n.d.). Hawach Scientific.
  • 4-(Difluoromethoxy)aniline. (n.d.). PubChem.
  • CAS 22236-10-8: 4-(difluoromethoxy)aniline. (n.d.). CymitQuimica.
  • 3-(Difluoromethoxy)aniline 97. (n.d.). Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to LC-MS Fragmentation of 3-Benzyl-4-(difluoromethoxy)aniline and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-Benzyl-4-(difluoromethoxy)aniline, a compound of interest due to its unique structural motifs. Beyond a mere procedural description, this document delves into the rationale behind the analytical choices, offers a predictive fragmentation analysis, and presents a comparative overview with alternative analytical techniques.

Introduction to 3-Benzyl-4-(difluoromethoxy)aniline

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is a substituted aniline with a molecular formula of C₁₄H₁₄ClF₂NO and a molecular weight of 285.72 g/mol . Its structure incorporates three key functional groups that dictate its behavior in mass spectrometry: a primary aromatic amine, a benzyl substituent, and a difluoromethoxy group. Understanding the interplay of these groups under energetic conditions is crucial for developing robust analytical methods for its identification and quantification.

Predictive Fragmentation Profile via LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective analysis of organic molecules. In positive ion electrospray ionization (ESI+), 3-Benzyl-4-(difluoromethoxy)aniline is expected to readily protonate, primarily on the nitrogen atom of the aniline moiety, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation, and based on established principles for similar structures, we can predict the primary fragmentation pathways.

The fragmentation of protonated benzylamines is well-documented and often proceeds through the formation of a stable benzyl cation or a tropylium ion at m/z 91. This is a result of the cleavage of the C-N bond connecting the benzyl group to the aniline ring[1]. This benzylic cleavage is a dominant pathway due to the resonance stabilization of the resulting carbocation.

The difluoromethoxy-substituted aniline portion of the molecule is also expected to produce characteristic fragments. Cleavage of the C-O bond of the difluoromethoxy group or fragmentation involving the aromatic ring are plausible pathways.

Based on this, the predicted major fragment ions for 3-Benzyl-4-(difluoromethoxy)aniline are summarized in the table below.

Predicted Fragment Ionm/z (monoisotopic)Proposed StructureFragmentation Pathway
Tropylium ion91.0542[C₇H₇]⁺Benzylic cleavage with rearrangement
[M+H - C₇H₇]⁺158.0414[C₇H₆F₂NO]⁺Loss of the benzyl group
[M+H - H₂O]⁺230.0890[C₁₄H₁₁F₂N]⁺Dehydration
[M+H - OCHF₂]⁺182.0917[C₁₃H₁₂N]⁺Loss of the difluoromethoxy group

Experimental Protocol for LC-MS/MS Analysis

To validate the predicted fragmentation and establish a definitive pattern, the following experimental protocol is proposed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample and Standard Preparation

  • Reference Standard: Procure a certified reference standard of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Working Solutions: Prepare a series of working solutions ranging from 1 ng/mL to 1000 ng/mL by serial dilution of the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid.

2. Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for ESI+.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 10% to 95% B over 10 minutesA gradient elution ensures the separation of the analyte from potential impurities and allows for efficient elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA standard volume for LC-MS/MS analysis.

3. Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAromatic amines readily protonate in positive mode.
Scan Type Full Scan (for precursor identification) and Product Ion Scan (for fragmentation)Full scan identifies the [M+H]⁺ ion, while product ion scan provides the fragmentation pattern.
Precursor Ion (m/z) To be determined from the full scan spectrum (predicted [M+H]⁺ at ~248.1)The protonated molecule of the free base.
Collision Gas ArgonAn inert gas commonly used for CID.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies ensures the observation of both primary and secondary fragments.
Capillary Voltage 3.5 kVOptimal for ESI.
Source Temperature 120 °CTo ensure efficient desolvation.

Visualizing the Analytical Workflow

The following diagram illustrates the proposed experimental workflow for the LC-MS/MS analysis.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock 1. Prepare 1 mg/mL Stock Solution working 2. Create Working Solutions (1-1000 ng/mL) stock->working lc 3. LC Separation (C18 Column) working->lc ms 4. MS Detection (ESI+) lc->ms cid 5. Collision-Induced Dissociation ms->cid pattern 6. Identify Fragmentation Pattern cid->pattern quant 7. Quantify Analyte pattern->quant

Caption: Experimental workflow for LC-MS/MS analysis of 3-Benzyl-4-(difluoromethoxy)aniline.

Predicted Fragmentation Pathway

The anticipated primary fragmentation pathway initiated by benzylic cleavage is depicted below.

fragmentation cluster_frags Primary Fragments precursor [M+H]⁺ m/z ~248.1 tropylium Tropylium Ion [C₇H₇]⁺ m/z 91.05 precursor->tropylium Benzylic Cleavage aniline_frag Difluoromethoxy Aniline Fragment [C₇H₆F₂NO]⁺ m/z 158.04 precursor->aniline_frag Benzylic Cleavage

Caption: Predicted primary fragmentation pathway of protonated 3-Benzyl-4-(difluoromethoxy)aniline.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves considering alternative or complementary techniques. The choice of method depends on the specific analytical goal, such as quantification, structural confirmation, or analysis in complex matrices.

Analytical TechniquePrincipleAdvantages for 3-Benzyl-4-(difluoromethoxy)anilineDisadvantages and Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic resolution. Well-established libraries for electron ionization (EI) fragmentation patterns.Requires derivatization of the polar amine group to increase volatility. Potential for thermal degradation of the difluoromethoxy group.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency for charged species. Low sample and solvent consumption.Lower sensitivity compared to MS-based methods. Can be coupled to MS for enhanced specificity.
UV-Vis Spectrophotometry Measures the absorption of ultraviolet or visible light by the analyte.Simple, rapid, and cost-effective for quantification. The aromatic rings will provide strong UV absorbance.Low specificity; susceptible to interference from other UV-absorbing compounds in the matrix. Not suitable for structural elucidation.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of the fluorine-19 nucleus.Highly specific for fluorinated compounds. Provides detailed structural information about the fluorine environment. Can be used for quantification without a reference standard of the analyte.Lower sensitivity compared to MS. Requires higher sample concentrations.

In-depth Discussion of Alternative Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of aromatic amines, derivatization is often necessary to block the active amine protons, reduce polarity, and improve thermal stability and chromatographic peak shape. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride could be employed. However, the thermal lability of the difluoromethoxy group under typical GC inlet conditions would need to be carefully evaluated to prevent in-source degradation, which would complicate spectral interpretation.

Capillary Electrophoresis (CE): CE offers an orthogonal separation mechanism to liquid chromatography. Given that 3-Benzyl-4-(difluoromethoxy)aniline is a basic compound, it would be positively charged in an acidic buffer, making it well-suited for capillary zone electrophoresis (CZE). Coupling CE with MS (CE-MS) would provide both high-efficiency separation and sensitive, specific detection, representing a powerful alternative for complex sample matrices.

UV-Vis Spectrophotometry: This technique would be most applicable for quantitative analysis of the pure substance or in simple mixtures where interfering substances are absent. The conjugated aromatic system is expected to exhibit strong absorbance in the UV region (likely around 240-280 nm). However, for complex samples typical in drug development, its lack of specificity is a significant drawback.

¹⁹F NMR Spectroscopy: The presence of the difluoromethoxy group makes ¹⁹F NMR a uniquely powerful tool for both qualitative and quantitative analysis. The ¹⁹F chemical shift and coupling constants would provide unambiguous confirmation of the difluoromethoxy moiety and could be used to study its electronic environment. For quantitative purposes (qNMR), an internal standard with a known fluorine content would be used, offering a direct and accurate measure of concentration without the need for an identical analyte standard.

Conclusion

The structural elucidation of 3-Benzyl-4-(difluoromethoxy)aniline is effectively achieved through LC-MS/MS, with predictable fragmentation pathways centered around the cleavage of the benzylic C-N bond to form a stable tropylium ion. The provided experimental protocol offers a robust framework for obtaining high-quality fragmentation data. For comprehensive characterization and quantification, particularly in diverse sample matrices, a multi-faceted analytical approach is recommended. Techniques such as GC-MS (with derivatization), CE-MS, and ¹⁹F NMR offer complementary information and can serve as powerful tools for cross-validation, ensuring the highest level of scientific integrity and confidence in the analytical results. This guide serves as a foundational resource for researchers to develop and validate methods for this and structurally related compounds.

References

  • Metlin. [Link]

  • NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. [Link]

  • ScienceDirect. [Link]

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  • Wiley Online Library. [Link]

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Comparing bioisosterism of difluoromethoxy vs methoxy anilines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the difluoromethoxy (


) group versus the methoxy (

) group in the context of aniline derivatives. This analysis is designed for medicinal chemists and drug development professionals.
Strategic Modulation of Lipophilicity, Electronics, and Metabolic Stability

Executive Summary: The Bioisosteric Rationale

In medicinal chemistry, the replacement of a methoxy group (


) with a difluoromethoxy group (

) is a "non-classical" bioisosteric exchange. While often employed to block metabolic soft spots, this substitution induces profound physicochemical shifts.[1][2] Unlike the methoxy group, which is an electron-donating hydrogen bond acceptor, the difluoromethoxy group acts as a lipophilic hydrogen bond donor with electron-withdrawing properties.[3] This guide dissects these differences to aid in rational lead optimization.

Physicochemical Landscape

The transition from


 to 

on an aniline scaffold fundamentally alters the molecule's electronic and solvation profile.
Comparative Data Table
PropertyMethoxy (

)
Difluoromethoxy (

)
Impact on Drug Design
Electronic Effect (

)
-0.27 (Donor)~ +0.18 to +0.25 (Withdrawing)drastically reduces aniline basicity.[1]
Lipophilicity (Hansch

)
-0.02+0.20 to +0.60Increases permeability and hydrophobic binding.[1]
H-Bond Acidity (

)
~0.00 (None)~0.10 (Weak Donor)Enables novel H-bond interactions in the active site.
Aniline pKa (Para-subst.) ~5.30~4.15Reduced basicity decreases lysosomal trapping risk.[1]
Conformation Planar preferenceOut-of-plane twistAltered vector alignment for substituents.[1]
The "Lipophilic Hydrogen Bond Donor" Concept

The most distinct feature of the


 group is its ability to act as a weak hydrogen bond donor. The two fluorine atoms inductively polarize the 

bond, rendering the proton sufficiently acidic to interact with protein backbone carbonyls or side-chain acceptors.
  • Methoxy: Strictly an H-bond acceptor.[1]

  • Difluoromethoxy: Dual character (Acceptor via Oxygen, Donor via

    
    ).[1]
    
  • Significance: This allows

    
     to mimic the H-bonding capability of phenols (
    
    
    
    ) or thiols (
    
    
    ) while maintaining the lipophilicity of an ether, avoiding the high desolvation penalties associated with polar groups.
DOT Diagram: Physicochemical Logic Flow

The following diagram illustrates how the structural substitution propagates through physicochemical properties to influence biological outcomes.

Bioisosterism_Logic Subst_OCH3 Methoxy (-OCH3) Prop_Elec Electronic Effect (Sigma p) Subst_OCH3->Prop_Elec EDG (-0.27) Prop_Lip Lipophilicity (LogP) Subst_OCH3->Prop_Lip Neutral (-0.02) Subst_OCF2H Difluoromethoxy (-OCF2H) Subst_OCF2H->Prop_Elec EWG (+0.2) Subst_OCF2H->Prop_Lip Lipophilic (+0.5) Prop_HBond H-Bonding (Acidity A) Subst_OCF2H->Prop_HBond C-H Donor Outcome_pKa Aniline Basicity (Lower pKa) Prop_Elec->Outcome_pKa Inductive Withdrawal Outcome_Metab Metabolic Stability (Blocked O-dealkylation) Prop_Lip->Outcome_Metab F-C Bond Strength Outcome_Bind Novel Binding (H-Bond Donor) Prop_HBond->Outcome_Bind Protein Interaction

Caption: Causal flow from structural substitution to pharmacological outcome.[1] Note the divergence in electronic and H-bonding pathways.

Metabolic Stability & Pharmacokinetics

The methoxy group is a canonical "soft spot" for CYP450 enzymes, undergoing rapid O-demethylation to the phenol.

  • Mechanism: CYP450 abstracts a hydrogen from the

    
    -carbon, forming a hemiacetal intermediate that collapses to the phenol and formaldehyde.
    
  • Difluoromethoxy Advantage: The

    
     bond in 
    
    
    
    is stronger (approx. 100 kcal/mol) and electronically deactivated by the fluorine atoms, making hydrogen abstraction significantly slower. Furthermore, the resulting radical is less stable.[1] This substitution effectively "caps" the metabolic liability, extending half-life (
    
    
    ) and improving bioavailability.

Experimental Protocols: Synthesis of 4-(Difluoromethoxy)aniline

Synthesizing difluoromethoxy anilines requires specific handling due to the volatility of difluorocarbene precursors. The following protocol outlines a robust, self-validating route starting from 4-nitrophenol.

Step 1: O-Difluoromethylation of 4-Nitrophenol

Objective: Convert the phenol to the aryl difluoromethyl ether.

  • Reagents: 4-Nitrophenol, Sodium Chlorodifluoroacetate (ClCF2CO2Na) or Chlorodifluoromethane (ClCF2H gas), K2CO3, DMF/Water.

  • Mechanism: Generation of difluorocarbene (:CF2) in situ, which inserts into the phenoxide O-H bond.

Protocol:

  • Setup: Charge a pressure vessel or round-bottom flask (equipped with a dry ice condenser) with 4-nitrophenol (1.0 eq) and K2CO3 (2.0 eq) in DMF/H2O (9:1 v/v).

  • Carbene Generation:

    • Method A (Gas): Bubble ClCF2H gas (Freon 22 substitute) into the mixture at 70-80°C. Caution: Requires closed system/scrubber.

    • Method B (Solid Reagent): Add Sodium Chlorodifluoroacetate (2.5 eq) portion-wise at 95°C. This releases :CF2 thermally.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting phenol.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH to remove unreacted phenol (Critical self-validating step: ensures purity).[1] Dry over MgSO4 and concentrate.

  • Yield: Typically 70-85% of 1-(difluoromethoxy)-4-nitrobenzene.[1]

Step 2: Reduction to Aniline

Objective: Chemoselective reduction of the nitro group without defluorination.[1]

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.

  • Note: Avoid harsh catalytic hydrogenation (Pd/C, H2) at high pressures/temperatures, as this can sometimes lead to hydrodefluorination (cleavage of C-F bonds). Fe/NH4Cl is milder and highly selective.[1]

Protocol:

  • Reaction: Dissolve the nitro intermediate in EtOH/H2O (4:1). Add NH4Cl (5.0 eq) and Iron powder (4.0 eq).

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Validation: Color change from pale yellow to dark/brown sludge. TLC shows a highly polar, UV-active spot (amine) with ninhydrin stain activity.[1]

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash with hot ethanol.[1]

  • Isolation: Concentrate filtrate. Neutralize with sat. NaHCO3 if necessary, extract with DCM.[1]

  • Result: 4-(Difluoromethoxy)aniline (Pale oil/solid).[1][4]

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start 4-Nitrophenol (Starting Material) Step1 Step 1: O-Difluoromethylation Reagent: ClCF2H or ClCF2CO2Na Conditions: Base, 70-95°C Start->Step1 Intermed Intermediate: 1-(difluoromethoxy)-4-nitrobenzene (Lipophilic, Non-acidic) Step1->Intermed Carbene Insertion Step2 Step 2: Nitro Reduction Reagent: Fe / NH4Cl Conditions: EtOH/H2O, Reflux Intermed->Step2 Product Product: 4-(Difluoromethoxy)aniline (pKa ~ 4.15) Step2->Product Chemoselective Reduction

Caption: Two-step synthetic pathway from nitrophenol to difluoromethoxy aniline avoiding defluorination.

References

  • Zafrani, Y. et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Hansch, C. et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "4-(Difluoromethoxy)aniline." National Center for Biotechnology Information.[1] Link

  • Müller, K. et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

FTIR absorption bands for difluoromethoxy group identification

Technical Guide: FTIR Characterization of the Difluoromethoxy ( ) Moiety

Executive Summary & Strategic Context

In modern medicinal chemistry, the difluoromethoxy (


However, identifying



Second-Derivative Infrared Protocol

Comparative Landscape: FTIR vs. Alternatives

While Nuclear Magnetic Resonance (NMR) is the structural gold standard, FTIR remains indispensable for solid-state analysis (polymorph identification) and rapid Quality Control.

Table 1: Analytical Technique Comparison for Fluorinated Ethers
FeatureFTIR (Mid-IR)

/

NMR
Raman Spectroscopy
Primary Mechanism Dipole moment change (Absorption)Nuclear spin resonancePolarizability change (Scattering)

Specificity
Moderate. Requires derivative processing to resolve overlapping C-F/C-O bands.High. Distinct splitting patterns (

coupling is diagnostic).
High. Symmetric C-F stretches are very strong and sharp.
Sample State Solid (preferred), Liquid, Gas.Solution state only (mostly).Solid or Liquid.
Throughput High (Seconds per scan).Low (Minutes to hours).[1]High.
Key Limitation The "Fingerprint Region" (

) is often overcrowded.
Requires deuterated solvents; expensive instrumentation.Fluorescence interference in some API formulations.
Best Use Case Polymorph screening, QC, raw material ID. De novo structure elucidation. Complementary vibrational analysis.

Spectral Fingerprinting: The Signature

To positively identify the difluoromethoxy group, one must look for a constellation of three specific bands, rather than a single peak.

The "Blue-Shift" Phenomenon

The high electronegativity of the two fluorine atoms withdraws electron density from the carbon, shortening the C-H bond. Consequently, the C-H stretching frequency of

blue-shifted (higher energy)
Table 2: Diagnostic FTIR Bands for Identification
Vibrational ModeWavenumber Range (

)
IntensityDiagnostic Notes

Stretch

Weak / ShoulderCritical Differentiator. Appears higher than bulk alkyl C-H (

). Often distinct from aromatic C-H (

) due to shape.

Asym. Stretch

Very StrongBroad, often multiplet. Overlaps with C-O-C.

Sym. Stretch

StrongOften sharper than the asymmetric band.

Ether

StrongUsually obscured by C-F. Requires 2nd derivative to resolve.

Technical Insight: In compounds like Pantoprazole Sodium, the


 stretch is often reported as a weak shoulder near 

, distinct from the dominant aromatic C-H bands.

Decision Logic for Fluorinated Ethers

The following logic tree illustrates how to distinguish between Methoxy (



GStartUnknown Ether Group(-OR)CheckCFCheck 1000-1300 cm⁻¹Strong, Broad Bands?Start->CheckCFMethoxyLikely -OCH₃(Methoxy)CheckCF->MethoxyNo (Simple C-O only)CheckCHCheck 2980-3060 cm⁻¹Weak C-H Stretch Present?CheckCF->CheckCHYes (C-F present)TrifluoroLikely -OCF₃(Trifluoromethoxy)No C-H stretchCheckCH->TrifluoroNo (Silent region)DifluoroLikely -OCHF₂(Difluoromethoxy)Blue-shifted C-HCheckCH->DifluoroYes (Weak band)

Figure 1: Spectroscopic Decision Tree for distinguishing ether subtypes based on C-F and C-H vibrational markers.

Advanced Protocol: Second-Derivative Resolution

Direct interpretation of the


Second-Derivative Spectroscopy

Methodology
  • Sample Preparation:

    • Technique: ATR (Attenuated Total Reflectance) using a Diamond crystal is preferred for speed.

    • Alternative: KBr pellet (1:100 ratio) if higher resolution is required to separate the weak

      
       C-H stretch from noise.
      
  • Data Acquisition:

    • Resolution:

      
       (Standard 
      
      
      may smooth out the C-H shoulder).
    • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing (The Critical Step):

    • Apply Savitzky-Golay smoothing (9-point window).

    • Calculate the Second Derivative .

    • Result: Broad overlapping peaks in the fundamental spectrum become sharp negative peaks in the 2nd derivative. This allows you to count the exact number of band centers.

    • Validation: You should observe distinct minima for

      
       and 
      
      
      that were previously merged.

WorkflowSample1. Sample Prep(Diamond ATR)Acquire2. Acquisition(64 Scans, 2 cm⁻¹)Sample->AcquireRawDataRaw Spectrum(Broad Overlap)Acquire->RawDataProcess3. Derivative Math(Savitzky-Golay)RawData->ProcessResult4. Analysis(Resolve Hidden Peaks)Process->Result

Figure 2: Experimental workflow for resolving spectral congestion in fluorinated ethers.

Case Study Data: Pantoprazole Sodium

In the analysis of Pantoprazole Sodium, the

  • Experimental Observation: The spectrum is dominated by the sulfinyl (

    
    ) band at 
    
    
    and the benzimidazole ring modes.
  • Targeted Assignment:

    • The C-F stretches appear as a split band system at

      
       .
      
    • The

      
       C-H stretch  is observable as a weak band near 
      
      
      , often appearing as a "high-frequency shoulder" to the main aromatic C-H envelope.
    • Note: Without the fluorine atoms, a standard methoxy C-H would appear lower, near

      
      .
      

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-F and C-H shifts).
  • Reddy, G. M., et al. (2007). "Structural identification and characterization of potential impurities of pantoprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.[2] Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on lipophilicity and bioisosteres). Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." in Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Methodology for derivative spectroscopy). Link

Safety Operating Guide

Proper Disposal Procedures for 3-Benzyl-4-(difluoromethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride CAS Number: 1052549-39-9 Formula: C₁₄H₁₄ClF₂NO (HCl salt)

This guide mandates a conservative safety approach . While specific toxicological data for this exact derivative may be limited compared to parent aniline, the structural presence of the aniline moiety and the difluoromethoxy group necessitates treating this compound as a severe health hazard and a source of Hydrogen Fluoride (HF) upon thermal decomposition.

Immediate Hazard Profile
Hazard ClassRisk DescriptionCritical Action
Acute Toxicity Potential for methemoglobinemia (blood toxicity) via inhalation, ingestion, or skin absorption.Zero Skin Contact. Double-glove (Nitrile).
Combustion Releases Hydrogen Fluoride (HF) , HCl, and NOx upon heating or burning.Do NOT autoclave. Incinerate only in scrubbed facilities.
Environmental High probability of aquatic toxicity (characteristic of aniline derivatives).[1][2]Zero Drain Disposal. Collect all rinsates.

Pre-Disposal Handling & Segregation

Before disposal, the waste must be characterized and segregated correctly to prevent dangerous chemical reactions in the waste stream.

Chemical Compatibility Matrix
  • Incompatible with: Strong oxidizing agents (risk of fire), Strong bases (liberates free base aniline), Acids (potential for HCl gas evolution if concentrated).

  • Storage: Store waste in a cool, dry, well-ventilated area away from direct sunlight.

Personal Protective Equipment (PPE) Standards
  • Respiratory: N95 minimum for solid handling; Half-mask with organic vapor/acid gas cartridges (OV/AG) if handling solutions or large quantities.

  • Dermal: Double Nitrile gloves (0.11 mm min thickness). Tyvek lab coat recommended for large spills.

  • Ocular: Chemical splash goggles.

Disposal Decision Tree (Workflow)

The following logic gate ensures that waste is routed to the correct destruction facility, specifically accounting for the halogenated nature of the compound.

DisposalWorkflow Start Waste Generation (3-Benzyl-4-(difluoromethoxy)aniline HCl) TypeCheck Determine Waste State Start->TypeCheck SolidWaste Solid Waste (Powder, Filter Paper, Gloves) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquors, Rinsates) TypeCheck->LiquidWaste SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Toxic Solid' SolidWaste->SolidContainer LiquidCheck Solvent Composition? LiquidWaste->LiquidCheck Final Final Destruction: High-Temperature Incineration SolidContainer->Final Halogenated Halogenated Organic Waste (DCM, Chloroform mixtures) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Organic Waste (Methanol, Acetone mixtures) LiquidCheck->NonHalogenated Aqueous Aqueous Waste (Acidic/Basic solutions) LiquidCheck->Aqueous CombineHalo Route to: HALOGENATED Waste Stream (Requires HF Scrubbing Incineration) Halogenated->CombineHalo NonHalogenated->CombineHalo Contaminated with Difluoro compound Aqueous->CombineHalo Trace Organics CombineHalo->Final

Caption: Operational workflow for segregating 3-Benzyl-4-(difluoromethoxy)aniline HCl waste. Note that all liquid waste streams contaminated with this compound default to "Halogenated" due to the fluorine content.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated paper towels, and solid spill cleanup materials.

  • Containment: Transfer material into a dedicated HDPE (High-Density Polyethylene) wide-mouth jar. Glass is acceptable but HDPE is preferred to minimize breakage risks.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.[3]

    • Hazard Checkboxes: Toxic, Irritant.[4]

    • Note: Clearly write "Contains Organic Fluorine" to alert disposal facility of HF generation potential.

  • Sealing: Ensure the lid is screwed on tightly. Tape the lid with parafilm if long-term storage (weeks) is expected before pickup.

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag or a secondary bin to prevent contamination of the storage area.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, and glassware rinsates.

  • Segregation:

    • Crucial Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the difluoromethoxy group classifies the entire mixture as Halogenated Waste in many jurisdictions. This ensures it is sent to an incinerator capable of handling HF.

  • Collection: Pour into a designated "Halogenated Organic Waste" carboy (typically red or yellow safety cans).

  • pH Check: If the waste is aqueous and highly acidic (due to the HCl salt), neutralize to pH 5-9 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum, provided your facility allows elementary neutralization. Caution: Neutralization may precipitate the free base aniline; ensure the organic solvent content is high enough to keep it dissolved, or treat the precipitate as solid waste.

  • Rinsing: Triple-rinse all empty reagent bottles with a compatible solvent (e.g., acetone). Add these rinsates to the liquid waste container. Deface the label on the empty bottle and dispose of the bottle as glass waste (uncapped).

Regulatory & Compliance Context

US EPA (RCRA) Classification

While this specific CAS is not explicitly listed on the P-list or U-list, it acts as a characteristic waste due to toxicity and chemical structure.

  • Waste Code Recommendation: If a specific code is required by your EHS officer, default to D001 (Ignitable, if in solvent) or classify as Hazardous Waste, N.O.S. (Not Otherwise Specified) .

  • Halogen Content: The presence of Fluorine (F) and Chlorine (Cl) mandates that this waste stream be flagged for High-Temperature Incineration with Acid Gas Scrubbing . Standard fuel blending is often prohibited for high-halogen waste.

European Waste Catalogue (EWC)
  • Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Emergency Spill Response (Small Scale < 50g)

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator.

  • Dry Spill: Gently cover with wet paper towels to prevent dust generation. Scoop into a waste bag.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are also present in the spill.

  • Decontamination: Wash the surface with a dilute soap solution, followed by water. Collect all wash water as hazardous waste.

References

  • PubChem. N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline (Related Compound Structure/Safety Data). National Library of Medicine. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride, a compound with significant potential, also presents a specific set of handling challenges. This guide is designed to provide you with the essential, immediate safety and logistical information required for its handling and disposal. Moving beyond a simple checklist, we will delve into the causality behind each safety recommendation, empowering you to work not just safely, but intelligently.

The known hazard statements for this compound—H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)—form the foundation of our safety protocol. However, a comprehensive safety paradigm also considers the broader chemical family to which it belongs: aromatic amines and organofluorine compounds. Aromatic amines as a class can present significant health risks, including toxicity upon ingestion, skin contact, or inhalation, with some being potential allergens or organ toxicants with prolonged exposure.[1][2][3] The difluoromethoxy group, while imparting desirable properties to the molecule, necessitates caution, particularly concerning its decomposition products under thermal stress.

This guide is structured to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the risks involved.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, the primary strategy is to minimize exposure through engineering and administrative controls. PPE should always be considered the final barrier between you and a potential hazard.[4][5]

  • Engineering Controls : All handling of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride powder must be conducted in a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood's primary function is to contain the fine powder, preventing inhalation of dust particles that can cause respiratory irritation.[6]

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Always have a copy of the Safety Data Sheet (SDS) available, and ensure all users are familiar with its contents.[7]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment. For 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride, the following ensemble is mandatory.

Given the H319 warning ("Causes serious eye irritation"), robust eye protection is critical. Chemical-induced eye injuries can be severe and irreversible.

  • Mandatory : Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles that can become airborne and circulate around the lenses.[8][9]

  • Recommended for High-Risk Operations : When handling larger quantities (typically >5g) or when there is a risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn in addition to chemical splash goggles. The face shield offers a broader layer of protection for the entire face.[5][8]

Direct contact with this compound can cause skin irritation (H315). Aromatic amines, as a class, can also be absorbed through the skin, leading to systemic toxicity.[3]

  • Gloves : Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals.[6] The outer glove should be removed and disposed of immediately upon any known contamination. Before use, always inspect gloves for any signs of degradation or punctures.[10] For prolonged tasks, consider consulting the glove manufacturer's chemical resistance guide.

  • Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a fully buttoned front is required to protect the skin on the arms and torso.[6]

  • Apparel : Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the shoe and the pant leg.[6]

The H335 hazard ("May cause respiratory irritation") is a primary concern, especially when handling the compound as a powder.

  • Standard Handling : When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required. The engineering control is designed to manage this risk.

  • Emergency Situations : In the event of a significant spill outside of a fume hood or if engineering controls fail, a respirator will be necessary. A half-mask or full-face respirator equipped with a P100 (particulate) filter is the minimum requirement.[5] All personnel who may need to use a respirator must be fit-tested and trained in its proper use and maintenance, in accordance with institutional and regulatory requirements.[6]

Table 1: Summary of PPE Requirements
Protection Type Minimum Requirement Rationale
Eye Protection Chemical Splash GogglesProtects against airborne powder and potential splashes, addressing H319.
Face Protection Full Face Shield (in addition to goggles) for high-risk tasksProvides a secondary layer of protection against splashes.
Hand Protection Double Nitrile GlovesPrevents skin contact and absorption, addressing H315 and general amine toxicity.
Body Protection Fully-buttoned Lab Coat, Long Pants, Closed-toe ShoesProtects skin from accidental spills and contact.
Respiratory Not required inside a fume hood. P100-rated respirator for spills.Prevents inhalation of irritating dust, addressing H335.

Operational Plan: A Step-by-Step Guide to Safe Handling

  • Preparation : Before bringing the chemical into the workspace, ensure the fume hood is operational and uncluttered. Designate a specific area within the hood for handling. Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) and the designated waste container.

  • Donning PPE : Put on all required PPE in the correct order: lab coat, then goggles, then gloves.

  • Weighing and Transfer : Carefully open the container inside the fume hood. Use a spatula to gently transfer the desired amount of powder onto weigh paper or into a container. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • Dissolution : If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing.

  • Post-Handling : Tightly seal the primary container. Decontaminate any equipment used with an appropriate solvent. Wipe down the work area within the fume hood.

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically, this is the reverse of donning: remove outer gloves, then face shield/goggles, then lab coat, and finally inner gloves.

  • Hygiene : Wash hands thoroughly with soap and water immediately after handling the chemical, even though gloves were worn.[7][9]

Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_start Start: Need to handle compound verify_hood Verify Fume Hood Certification & Flow prep_start->verify_hood gather_materials Gather all materials (PPE, spill kit, waste container) verify_hood->gather_materials don_ppe Don all required PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Powder don_ppe->weigh_transfer Enter Fume Hood dissolve Dissolve or Use in Reaction weigh_transfer->dissolve seal_container Securely seal primary container dissolve->seal_container spill Spill Occurs? dissolve->spill decontaminate Decontaminate workspace & equipment seal_container->decontaminate dispose_waste Dispose of waste in labeled, sealed container decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands spill_yes Follow Spill Protocol: 1. Evacuate & Alert 2. Don Respirator 3. Contain & Clean 4. Dispose as Hazardous Waste spill->spill_yes Yes spill_no Continue to Cleanup spill->spill_no No spill_no->seal_container

Caption: Workflow for handling 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.

Disposal Plan: Responsible End-of-Life Management

Improper disposal of halogenated organic compounds can cause significant environmental harm.[11]

  • Waste Segregation : All waste contaminated with 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride, including excess solid, contaminated gloves, weigh paper, and rinse solvent, must be collected in a dedicated hazardous waste container.[12][13] Do not mix this waste with non-halogenated solvents.[12]

  • Containerization : The waste container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, leak-proof lid.[13]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Benzyl-4-(difluoromethoxy)aniline hydrochloride".[13]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[11]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Never dispose of this chemical down the drain or in regular trash.[11]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice. This structured approach, grounded in the known and inferred hazards of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride, provides a robust framework for its safe and effective use in your research endeavors.

References

  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4).
  • PPE For Chemical Handling With Example. (2025, June 6).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Retrieved from the Health and Safety Authority website.
  • Standard Operating Procedure: Hydrochloric Acid. University of California, Merced. Retrieved from the University of California, Merced Environmental Health and Safety website.
  • Safety Guidelines for Handling Chemicals. HPE.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chemical Protection - considerations for PPE when handling hazardous chemicals.
  • MATERIAL SAFETY DATA SHEET - Aromatic Amine Mixture. Tri-iso.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • Amines. (2022, December 19). RPS Group.
  • Aromatic Amines Hazcard Overview.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Retrieved from the Northwestern University website.
  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. (2023, October 15). Quora.
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem.
  • Chapter 7 - Management Procedures For Specific Waste Types. University of California, Berkeley Environmental Health & Safety. Retrieved from the University of California, Berkeley website.
  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS.
  • Safety Data Sheet: Hydrochloric acid. Carl ROTH.
  • Appendix I - Hazards Of Functional Groups. University of California, Berkeley Environmental Health & Safety. Retrieved from the University of California, Berkeley website.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2020). ACS Catalysis.
  • Hydrochloric Acid. ERCO Worldwide.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules.
  • Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews. Retrieved from the Royal Society of Chemistry website.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2018). Chemical Reviews.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.